molecular formula C52H88N10O15 B15557488 Caspofungin-d4

Caspofungin-d4

Cat. No.: B15557488
M. Wt: 1097.3 g/mol
InChI Key: JYIKNQVWKBUSNH-XXPLCQOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caspofungin-d4 is a useful research compound. Its molecular formula is C52H88N10O15 and its molecular weight is 1097.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIKNQVWKBUSNH-XXPLCQOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1097.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Caspofungin-d4: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a potent inhibitor of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. This technical guide provides an in-depth overview of Caspofungin-d4, a deuterated analog of Caspofungin, including its chemical structure, synthesis, mechanism of action, and applications in research and development, particularly as an internal standard in quantitative analyses.

Chemical Structure of this compound

This compound is a deuterium-labeled version of Caspofungin. The deuterium (B1214612) atoms are incorporated into the ethylamino side chain, a modification that makes it an ideal internal standard for mass spectrometry-based quantification of Caspofungin.

Systematic Name: 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0

Molecular Formula: C₅₂H₈₄D₄N₁₀O₁₅

Chemical Structure:

The core structure of Caspofungin is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. The deuteration in this compound is specifically at the ethylamino group attached to the ornithine residue.

Synthesis of Caspofungin

Caspofungin is a semi-synthetic derivative of Pneumocandin B0, a natural product obtained from the fermentation of the fungus Glarea lozoyensis. The synthesis involves a multi-step process that begins with the production of Pneumocandin B0, followed by its chemical modification to yield Caspofungin.

Experimental Protocol: Semi-synthesis of Caspofungin from Pneumocandin B0

This protocol is a generalized representation of the semi-synthetic process.

1. Formation of a Phenylthioaminal:

  • Pneumocandin B0 is reacted with a thiol, such as thiophenol, in the presence of an acid catalyst. This step introduces a phenylthio group to the aminal position.

2. Borane (B79455) Reduction:

  • The primary amide on the glutamine residue of the modified Pneumocandin B0 is chemoselectively reduced to a primary amine using a borane reagent. This is a critical step in the synthesis.

3. Amination:

  • The phenylthio group is displaced by ethylenediamine (B42938) to introduce the (2-aminoethyl)amino side chain, resulting in the formation of Caspofungin.

4. Purification:

  • The final product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action

Caspofungin exerts its antifungal activity by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and ultimately causing cell lysis.[1] Mammalian cells lack a cell wall and β-(1,3)-D-glucan, which accounts for the selective toxicity of Caspofungin towards fungi.[1]

Signaling Pathway of Caspofungin's Action and Fungal Response

The inhibition of β-(1,3)-D-glucan synthesis by Caspofungin triggers a compensatory response in the fungal cell, primarily through the activation of several signaling pathways. This leads to an increase in chitin (B13524) synthesis to reinforce the cell wall. The key signaling pathways involved are the Cek1, Mkc1, and Hog1 Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the calcineurin pathway.[2][3]

Caspofungin_Mechanism cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p) Caspofungin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Synthesizes Signaling_Pathways Signaling Pathways (Cek1, Mkc1, Hog1 MAPK, Calcineurin) Glucan_Synthase->Signaling_Pathways Inhibition activates Cell_Wall_Integrity Cell Wall Integrity Glucan->Cell_Wall_Integrity Maintains Chitin Chitin (Compensatory) Chitin->Cell_Wall_Integrity Reinforces Chitin_Synthase Chitin Synthase Activation Signaling_Pathways->Chitin_Synthase Chitin_Synthase->Chitin AFST_Workflow Start Start Fungal_Isolate Obtain pure fungal isolate from culture Start->Fungal_Isolate Inoculum_Prep Prepare standardized inoculum suspension Fungal_Isolate->Inoculum_Prep Inoculation Inoculate each well with the fungal suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare serial dilutions of Caspofungin in 96-well plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Reading Visually or spectrophotometrically determine the MIC Incubation->MIC_Reading End End MIC_Reading->End

References

Caspofungin-d4: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin-d4 is a deuterated analog of Caspofungin, a potent antifungal agent belonging to the echinocandin class. It serves as an essential internal standard for the sensitive and accurate quantification of Caspofungin in biological matrices during pharmacokinetic and other research studies.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its proper handling, storage, and application in a research setting. These properties are summarized in the tables below.

General and Chemical Properties
PropertyValueReference(s)
Chemical Name 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-pneumocandin B0, diacetate[1]
Molecular Formula C₅₂H₈₄D₄N₁₀O₁₅ ⋅ 2C₂H₄O₂[1]
Molecular Weight 1217.5 g/mol [1]
CAS Number 1131958-73-0
Appearance White to off-white solid
Purity ≥99% deuterated forms (d₁-d₄)[1]
Solubility and Stability
PropertyValueReference(s)
Solubility Slightly soluble in methanol. Slightly soluble in water (can be aided by heating). Soluble in DMSO (~25 mg/ml) and ethanol (B145695) (~20 mg/ml).[2]
Storage Store at -20°C.[1]
Stability ≥ 4 years at -20°C.[1]

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Caspofungin, and by extension this compound, exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[3][4][5] This targeted inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[4]

The primary target of Caspofungin is the enzyme β-(1,3)-D-glucan synthase, a complex composed of a catalytic subunit (Fks1p) and a regulatory GTPase subunit (Rho1p).[6] Caspofungin non-competitively inhibits the Fks1p subunit, preventing the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[4][7]

The inhibition of β-(1,3)-D-glucan synthesis triggers a cellular stress response in the fungus. This includes the activation of signaling pathways such as the calcineurin and mitogen-activated protein kinase (MAPK) pathways.[8][9] These pathways, in turn, can lead to a compensatory increase in chitin (B13524) synthesis, another crucial component of the fungal cell wall.[9]

Caspofungin_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Caspofungin This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p/Rho1p complex) Caspofungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan (Cell Wall Component) GlucanSynthase->Glucan Synthesizes CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Inhibition leads to UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate SignalingPathways Activation of Stress Response Pathways (e.g., Calcineurin, MAPK) CellWallStress->SignalingPathways Induces CellLysis Osmotic Instability & Cell Lysis CellWallStress->CellLysis Causes ChitinSynthesis Increased Chitin Synthesis SignalingPathways->ChitinSynthesis Upregulates LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject LC Liquid Chromatography (Separation) Inject->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

References

Technical Guide: Caspofungin-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for Caspofungin-d4. This compound, a deuterated analog of the potent antifungal agent Caspofungin, serves as an essential internal standard for pharmacokinetic and metabolic studies. This document outlines the key analytical data, detailed experimental protocols for its characterization, and the biological pathway of its non-deuterated counterpart.

Core Data Presentation

The quantitative data typically presented in a Certificate of Analysis for this compound is summarized below. These specifications are crucial for ensuring the quality, identity, and purity of the compound for research and development purposes.

ParameterSpecificationTypical Value
Identity Matches the structure of this compoundConfirmed by ¹H-NMR and MS
Purity (HPLC) ≥ 98%99.5%
Isotopic Purity Deuterium incorporation ≥ 98%99.2% (d4)
Molecular Formula C₅₂H₈₄D₄N₁₀O₁₅C₅₂H₈₄D₄N₁₀O₁₅
Molecular Weight 1099.36 g/mol (for the free base)1099.4 g/mol
Appearance White to off-white solidConforms
Solubility Soluble in methanol (B129727) and waterConforms
Residual Solvents Meets USP <467> requirements<0.1% Methanol, <0.5% Water

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are intended to be a reference for researchers to understand and potentially replicate the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound and to detect any related substances or impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI (+)

  • Scan Mode: Full scan from m/z 200 to 1500

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer. Alternatively, a direct infusion of the sample prepared for HPLC analysis can be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of its protons.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated water (D₂O).

  • Sample Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • Acquisition Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 90°

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. The resulting spectrum is compared to a reference spectrum of Caspofungin to confirm the structure, with the absence of signals corresponding to the deuterated positions.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow for this compound and the biological mechanism of action of its non-deuterated counterpart.

G Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_data_analysis Data Analysis Weighing Accurate Weighing of this compound Dissolution Dissolution in Acetonitrile/Water Weighing->Dissolution Injection Injection onto C18 Column Dissolution->Injection NMR_Sample Sample Dissolution (CD3OD) Dissolution->NMR_Sample Separation Gradient Elution Injection->Separation UV_Detection UV Detection (220 nm) Separation->UV_Detection ESI Electrospray Ionization (+) Separation->ESI Purity_Calc Purity Calculation from HPLC UV_Detection->Purity_Calc Full_Scan Full Scan MS Analysis ESI->Full_Scan MW_Confirm Molecular Weight Confirmation from MS Full_Scan->MW_Confirm Isotopic_Purity Isotopic Purity Determination from MS Full_Scan->Isotopic_Purity Acquisition 1H-NMR Data Acquisition NMR_Sample->Acquisition Structure_Confirm Structural Confirmation from NMR Acquisition->Structure_Confirm

Caption: Experimental workflow for the analysis of this compound.

G Caspofungin Mechanism of Action Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p subunit) Caspofungin->Glucan_Synthase Non-competitive inhibition Glucan_Polymer β-(1,3)-D-glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Inhibition Inhibition UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Lysis Cell Lysis and Fungal Death Cell_Wall->Cell_Lysis Weakening of structural integrity

Caption: Signaling pathway of Caspofungin's antifungal action.[1][2][3]

References

Isotopic Purity of Caspofungin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Caspofungin-d4, a deuterated analog of the potent antifungal agent Caspofungin. This compound is crucial as an internal standard in quantitative bioanalytical assays, where its isotopic purity directly impacts the accuracy and reliability of results. This document outlines the common analytical methodologies for determining isotopic enrichment, presents typical purity data, and details the experimental protocols involved.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds, such as this compound, are widely used as internal standards in mass spectrometry-based quantification. The incorporation of deuterium (B1214612) atoms results in a mass shift from the unlabeled analyte, allowing for its distinct detection. The isotopic purity of such a standard is a critical parameter, defining the percentage of the deuterated species relative to any unlabeled or partially labeled molecules. High isotopic purity is essential to prevent cross-contribution to the analyte signal and ensure accurate quantification.

This compound is specifically utilized as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative data on the distribution of isotopic species and confirm the location of the deuterium labels.

Mass Spectrometry Analysis

High-resolution mass spectrometry is a primary tool for assessing isotopic enrichment. By analyzing the isotopic cluster of the molecule, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be determined.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDescriptionTypical Abundance (%)
d4Fully deuterated> 98%
d3Lacking one deuterium< 2%
d2Lacking two deuteriums< 0.5%
d1Lacking three deuteriums< 0.1%
d0Unlabeled Caspofungin< 0.1%

Note: The values presented are typical and may vary between different commercial suppliers and synthesis batches. Commercial suppliers often state a purity of ≥99% for the sum of deuterated forms (d1-d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful complementary technique to mass spectrometry for determining isotopic purity.[2] It can confirm the specific sites of deuteration and provide an independent measure of isotopic enrichment by comparing the integrals of signals from protons at the labeled and unlabeled positions.

Experimental Protocols

Mass Spectrometry Protocol for Isotopic Purity Determination

This protocol outlines a general procedure for the analysis of this compound isotopic purity using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Dilute the stock solution to an appropriate concentration for LC-MS analysis.

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is common.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for Caspofungin.

  • Scan Mode: Full scan mode is used to capture the entire isotopic cluster of the protonated molecule. Given that caspofungin has multiple basic and ionizable groups, it can form a diprotonated ion [M+2H]2+.[2]

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required to resolve the different isotopologues.

  • Data Analysis: The isotopic distribution is analyzed by extracting the ion chromatograms for each isotopologue and integrating the peak areas. The percentage of each isotopologue is then calculated relative to the total area of all isotopic peaks.

NMR Spectroscopy Protocol for Isotopic Purity Assessment

This protocol provides a general workflow for using NMR to assess the isotopic purity of this compound.

Sample Preparation:

  • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Transfer the solution to an NMR tube.

NMR Experiment:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Experiment: A standard ¹H NMR experiment is performed.

  • Data Processing: The resulting spectrum is phased and baseline corrected. The integrals of the signals corresponding to the protons at the sites of deuteration are compared to the integrals of signals from protons in the rest of the molecule that are not expected to be exchanged. A significant reduction in the integral of a signal is indicative of deuteration at that position.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.

IsotopicPurityWorkflow cluster_MS Mass Spectrometry Analysis MS_Prep Sample Preparation (Dissolution and Dilution) LC_Sep LC Separation (Reversed-Phase) MS_Prep->LC_Sep MS_Ion ESI Ionization (Positive Mode) LC_Sep->MS_Ion HRMS_Detect HRMS Detection (Full Scan) MS_Ion->HRMS_Detect MS_Data Data Analysis (Isotopologue Integration) HRMS_Detect->MS_Data MS_Result Isotopic Distribution (%) MS_Data->MS_Result NMR_Workflow cluster_NMR NMR Spectroscopy Analysis NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq ¹H NMR Data Acquisition (High-Field Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (Phasing and Baseline Correction) NMR_Acq->NMR_Proc NMR_Integ Signal Integration (Comparison of Proton Signals) NMR_Proc->NMR_Integ NMR_Result Confirmation of Deuteration Site and Relative Purity NMR_Integ->NMR_Result

References

Commercial Suppliers and Technical Guide for Caspofungin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Caspofungin-d4, a deuterated internal standard essential for the accurate quantification of the antifungal drug caspofungin. This document is intended for researchers, scientists, and drug development professionals who require reliable analytical standards for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction to Caspofungin and the Role of a Deuterated Internal Standard

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a potent inhibitor of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. This specific mechanism of action makes it an effective treatment against various fungal pathogens, including Candida and Aspergillus species.

In clinical and research settings, accurate measurement of caspofungin concentrations in biological matrices is critical. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). This compound has a chemical structure identical to caspofungin, except that four hydrogen atoms have been replaced by deuterium. This results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by the mass spectrometer, while exhibiting nearly identical chromatographic behavior and ionization efficiency. This co-elution and similar physicochemical properties correct for variations in sample preparation and instrument response, ensuring high precision and accuracy in quantification.

Commercial Availability of this compound

Several reputable suppliers offer this compound for research purposes. The following table summarizes the key specifications from prominent vendors. It is important to note that product details may be subject to change, and researchers should always consult the supplier's most recent certificate of analysis.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentFormatStorage
Cayman Chemical This compound (acetate)29096≥98%≥99% deuterated forms (d1-d4)Solid-20°C
United States Biological Caspofungin Acetate-d4C1758-26.d4Chemical: 95%, Isotopic: 98%Not specifiedWhite to off-white solid-20°C
MedChemExpress This compoundHY-17006AS>98%Not specifiedSolid-20°C (powder)

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Caspofungin exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, a key component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide for maintaining the structural integrity of the fungal cell wall.[1] This inhibition disrupts cell wall formation, leading to osmotic instability and ultimately cell lysis and death in susceptible fungi.[1] Mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, which accounts for the selective toxicity of caspofungin against fungal pathogens.[1]

Caspofungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Fungal_Cell_Membrane Fungal Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Lysis Cell Lysis and Fungal Death Glucan_Synthase->Cell_Lysis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Wall->Cell_Lysis Disruption leads to Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits LCMS_Workflow Start Start Sample Plasma Sample/ Calibration Standard/ QC Sample Start->Sample Add_IS Add this compound (Internal Standard) in Acetonitrile Sample->Add_IS Vortex Vortex Mix (Protein Precipitation) Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection LC_Separation Chromatographic Separation (Reversed-Phase C18) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis: Peak Area Ratio Calculation, Calibration Curve Plotting, Concentration Determination MS_Detection->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to the Molecular Weight of Caspofungin-d4 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of Caspofungin-d4 acetate (B1210297), a deuterated analog of the antifungal drug Caspofungin acetate. This information is critical for a variety of research and development applications, including pharmacokinetic studies, bioanalytical method development, and metabolic profiling.

Understanding the Components

This compound acetate is a salt composed of the deuterated Caspofungin molecule and two acetate molecules. To accurately determine its molecular weight, it is essential to first understand the molecular composition and weight of its constituent parts.

  • Caspofungin: An antifungal lipopeptide that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.

  • This compound: A stable isotope-labeled version of Caspofungin where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This labeling is often utilized in mass spectrometry-based bioanalysis to serve as an internal standard.

  • Acetate: The salt form, which improves the solubility and stability of the drug. Caspofungin is formulated as a diacetate salt, meaning two acetate molecules are associated with each Caspofungin molecule.

Molecular Weight Determination

The molecular weight of this compound acetate is the sum of the molecular weight of the this compound base molecule and the two acetate molecules.

Data Summary

The table below summarizes the molecular formulas and weights of Caspofungin, its deuterated analog, and the resulting acetate salts.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Caspofungin (free base)C₅₂H₈₈N₁₀O₁₅[1]1093.32[1]
Acetic AcidC₂H₄O₂[1]60.05[1]
Caspofungin AcetateC₅₂H₈₈N₁₀O₁₅ · 2C₂H₄O₂[2][3]1213.42[2][3][4]
This compound (free base)C₅₂H₈₄D₄N₁₀O₁₅[5]1097.36[5]
This compound Acetate C₅₂H₈₄D₄N₁₀O₁₅ · 2C₂H₄O₂ [6][7]1217.44 - 1217.5 [6][7][8][9]

Note: Minor variations in molecular weight can be attributed to different calculation methods and the use of average vs. monoisotopic masses.

Experimental Protocols

The determination of the molecular weight of this compound acetate is typically performed using high-resolution mass spectrometry (HRMS).

Methodology for High-Resolution Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound acetate is prepared in a suitable solvent, such as a mixture of methanol (B129727) and water.

  • Infusion: The sample is directly infused into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.

  • Ionization: In the ESI source, a high voltage is applied to the sample, causing the formation of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, typically protonated species such as [M+H]⁺ or [M+2H]²⁺.

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy.

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to the different charged species of this compound acetate. By analyzing the m/z values of these peaks and knowing the charge state, the neutral molecular weight of the compound can be accurately calculated.

Structural Relationships

The following diagram illustrates the relationship between the core Caspofungin molecule, its deuterated form, and the final acetate salt.

G Structural Relationship of Caspofungin Analogs A Caspofungin (Free Base) C₅₂H₈₈N₁₀O₁₅ MW: 1093.32 B This compound (Free Base) C₅₂H₈₄D₄N₁₀O₁₅ MW: 1097.36 A->B + 4 Deuterium - 4 Hydrogen D Caspofungin Acetate C₅₂H₈₈N₁₀O₁₅ · 2C₂H₄O₂ MW: 1213.42 A->D + 2 Acetic Acid E This compound Acetate C₅₂H₈₄D₄N₁₀O₁₅ · 2C₂H₄O₂ MW: ~1217.5 B->E + 2 Acetic Acid C Acetic Acid (x2) 2 * C₂H₄O₂ MW: 120.10 C->D C->E

References

Methodological & Application

Application Note: High-Throughput Analysis of Caspofungin in Human Plasma using Caspofungin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Caspofungin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Caspofungin-d4, is employed. The simple protein precipitation-based sample preparation and rapid chromatographic conditions make this method suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Caspofungin is a potent antifungal agent from the echinocandin class, widely used in the treatment of invasive fungal infections.[1] Therapeutic drug monitoring of Caspofungin is crucial to optimize efficacy and minimize toxicity. This necessitates a reliable analytical method for its quantification in biological matrices. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[2] This document provides a detailed protocol for the determination of Caspofungin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Caspofungin acetate (B1210297) (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A simple and efficient protein precipitation method is utilized for sample preparation.

  • Allow all samples and reagents to reach room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, quality control (QC) sample, or calibration standard.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • LC System: Agilent 1200 Series or equivalent

  • Column: Hypersil GOLD aQ C18 column (100 x 2.1 mm, 1.9 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

  • MS System: Sciex API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Caspofungin 547.3 538.2

    | this compound | 549.3 | 540.3 |

  • Key MS Parameters:

    • Spray Voltage: 4500 V

    • Source Temperature: 500°C

    • Collision Gas: Nitrogen

    • Curtain Gas: 20 psi

    • Ion Source Gas 1: 40 psi

    • Ion Source Gas 2: 40 psi

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Linearity of Caspofungin Calibration Curve

Concentration Range (ng/mL)Correlation Coefficient (r²)
10 - 5000> 0.995

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
30 (LQC)< 6%< 8%95.5 - 104.397.2 - 103.5
300 (MQC)< 5%< 7%98.1 - 102.798.9 - 101.8
4000 (HQC)< 4%< 6%99.0 - 101.599.4 - 100.9
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery

AnalyteMean Extraction Recovery (%)
Caspofungin85.2 - 95.3

The use of this compound as an internal standard ensures that any variability during sample processing is accounted for, leading to high precision and accuracy. The simple protein precipitation method allows for rapid sample turnaround, making this method ideal for studies requiring high-throughput analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma is_addition Add 200 µL this compound in Acetonitrile plasma->is_addition vortex Vortex Mix is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject 10 µL supernatant->lc_injection lc_separation C18 Column Separation lc_injection->lc_separation ms_detection ESI+ MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Caspofungin/Caspofungin-d4 Peak Area Ratio ms_detection->quantification

Caption: Experimental workflow for the quantification of Caspofungin in human plasma.

Mechanism of Action of Caspofungin

caspofungin_moa cluster_fungal_cell Fungal Cell cell_wall Fungal Cell Wall glucan_synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) beta_glucan β-(1,3)-D-Glucan glucan_synthase->beta_glucan Synthesis cell_lysis Cell Lysis glucan_synthase->cell_lysis Leads to beta_glucan->cell_wall Component of caspofungin Caspofungin caspofungin->glucan_synthase Inhibition

Caption: Mechanism of action of Caspofungin via inhibition of β-(1,3)-D-glucan synthase.[1][3]

Conclusion

The LC-MS/MS method described here provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Caspofungin in human plasma. The incorporation of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for clinical research and therapeutic drug monitoring. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this methodology.

References

Application Note: Quantification of Caspofungin in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caspofungin is a broad-spectrum antifungal agent from the echinocandin class, used in the treatment of invasive fungal infections.[1][2] Therapeutic drug monitoring (TDM) of caspofungin can be beneficial for optimizing therapy in critically ill patients, where significant pharmacokinetic variability is common.[1][3] This document details a robust, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of caspofungin in human plasma. The method employs a simple protein precipitation step for sample preparation and utilizes Caspofungin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Principle of the Method

Plasma samples are subjected to protein precipitation using ice-cold acetonitrile (B52724), which contains the internal standard, this compound.[1][2][4] After centrifugation, the clear supernatant is injected into a UPLC-MS/MS system. The analyte and internal standard are separated from endogenous plasma components on a reverse-phase C8 or C18 column using a gradient elution.[1][5] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).[1][2][3][5] The concentration of caspofungin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Analytes: Caspofungin Acetate, this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Water: Deionized water, 18 MΩ·cm or greater

  • Plasma: Blank human plasma (K2-EDTA)

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials

Quantitative Method Performance

The method is validated based on regulatory guidelines, demonstrating high sensitivity, accuracy, and precision over a clinically relevant concentration range.[1][3]

ParameterResult
Linear Range 0.04 to 20.0 µg/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.04 µg/mL[1][2]
Intra-day Precision (CV%) ≤ 7.9%[1][2]
Inter-day Precision (CV%) ≤ 6.3%[1][2]
Intra-day Accuracy (% Bias) -3.9% to +3.9% (96.1 ± 2.2%)[1][2]
Inter-day Accuracy (% Bias) -7.5% to +12.5% (102.5 ± 2.4%)[1][2]
Mean Recovery ~90%[1][2]
Matrix Effect Variability < 9.2%[3]

Protocol: Caspofungin Quantification in Plasma

Preparation of Stock and Working Solutions

1.1. Caspofungin Stock Solution (1 mg/mL):

  • Accurately weigh the required amount of Caspofungin Acetate.
  • Dissolve in deionized water to achieve a final concentration of 1 mg/mL.
  • Aliquot and store at -80°C.[6]

1.2. This compound (IS) Stock Solution (1 mg/mL):

  • Accurately weigh the required amount of this compound.
  • Dissolve in deionized water to achieve a final concentration of 1 mg/mL.
  • Aliquot and store at -80°C.

1.3. Working Solutions:

  • Prepare intermediate and working standard solutions by serially diluting the Caspofungin stock solution with a 50:50 mixture of methanol and water.
  • Prepare an IS working solution by diluting the IS stock solution with acetonitrile to a final concentration of 1 µg/mL.

Preparation of Calibration Standards and Quality Controls (QCs)

2.1. Calibration Curve Standards:

  • Spike appropriate amounts of the caspofungin working solutions into blank human plasma to prepare a set of eight calibration standards.
  • Suggested concentrations: 0.04, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL.[1][2]

2.2. Quality Control Samples:

  • Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.12, 4.0, and 16.0 µg/mL).

Sample Preparation (Protein Precipitation)

The following workflow diagram illustrates the sample preparation procedure.

G plasma 1. Plasma Sample (100 µL) add_is 2. Add IS in Acetonitrile (300 µL of 1 µg/mL this compound) plasma->add_is vortex 3. Vortex Mix (30 sec) add_is->vortex centrifuge 4. Centrifuge (13,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject into UPLC-MS/MS supernatant->inject

References

Application Note: Therapeutic Drug Monitoring of Caspofungin using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin is an echinocandin antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] Therapeutic drug monitoring (TDM) of Caspofungin is crucial in certain clinical situations, such as in critically ill patients, to ensure optimal drug exposure and therapeutic efficacy. This application note provides a detailed protocol for the quantitative analysis of Caspofungin in human plasma using a stable isotope-labeled internal standard (deuterated Caspofungin) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action

Caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan polymers. These polymers are vital for maintaining the structural integrity of the fungal cell wall. Inhibition of this enzyme leads to osmotic instability and fungal cell death. In response to the inhibition of β-(1,3)-D-glucan synthesis, fungal cells can activate compensatory signaling pathways, including the Cek1, Mkc1, and Hog1 MAPK pathways, as well as the calcineurin pathway.[2] This response often results in an increased synthesis of chitin (B13524), another key component of the fungal cell wall, as a survival mechanism.[2]

Caspofungin_Signaling_Pathway cluster_cell Fungal Cell Caspofungin Caspofungin Beta_Glucan_Synthase Beta_Glucan_Synthase Caspofungin->Beta_Glucan_Synthase inhibits Beta_Glucan_Synthesis Beta_Glucan_Synthesis Beta_Glucan_Synthase->Beta_Glucan_Synthesis catalyzes Cell_Wall_Integrity Cell_Wall_Integrity Beta_Glucan_Synthesis->Cell_Wall_Integrity maintains MAPK_Pathway MAPK_Pathway Beta_Glucan_Synthesis->MAPK_Pathway activates (compensatory) Calcineurin_Pathway Calcineurin_Pathway Beta_Glucan_Synthesis->Calcineurin_Pathway activates (compensatory) Fungal_Cell_Lysis Fungal_Cell_Lysis Cell_Wall_Integrity->Fungal_Cell_Lysis leads to disruption Chitin_Synthesis Chitin_Synthesis MAPK_Pathway->Chitin_Synthesis upregulates Calcineurin_Pathway->Chitin_Synthesis upregulates

Caption: Caspofungin's mechanism of action and compensatory signaling pathways.

Experimental Protocol: Quantification of Caspofungin in Plasma by LC-MS/MS

This protocol outlines the procedure for the extraction and quantification of Caspofungin from plasma samples.

1. Materials and Reagents

  • Caspofungin reference standard

  • Deuterated Caspofungin (e.g., Caspofungin-d10) internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Analytical balance

  • Pipettes and tips

2. Instrumentation

  • Liquid chromatography system (e.g., Shimadzu, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)

  • Analytical column: C8 or C18 (e.g., 2.1 x 30 mm, 3.5 µm)

3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Caspofungin and deuterated Caspofungin in a known volume of ultrapure water to prepare individual stock solutions.

  • Working Solutions:

    • Prepare working solutions of Caspofungin and the deuterated internal standard by diluting the stock solutions with ultrapure water.

  • Calibration Standards and Quality Controls (QCs):

    • Spike drug-free human plasma with the Caspofungin working solution to prepare calibration standards at concentrations ranging from 0.1 to 20.0 µg/mL.

    • Prepare QCs at low, medium, and high concentrations in a similar manner.

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of acetonitrile containing the deuterated Caspofungin internal standard.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

ParameterCondition
LC System
ColumnC8 or C18, 2.1 x 30 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
GradientStart with 20% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsCaspofungin: [M+2H]2+ m/z 547.3 → 137.1Deuterated Caspofungin (e.g., d10): [M+2H]2+ m/z 552.3 → 137.1 (or other appropriate fragment)
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument
Ion Source Temperature500°C

6. Data Analysis

  • Quantify Caspofungin concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.

  • Determine the concentration of Caspofungin in unknown samples by interpolating their peak area ratios from the calibration curve.

TDM_Workflow Patient_Sample Patient Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation with Deuterated IS) Patient_Sample->Sample_Prep LC_Separation Liquid Chromatography Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Result_Reporting Reporting of Caspofungin Concentration Data_Analysis->Result_Reporting Dose_Adjustment Clinical Decision and Dose Adjustment Result_Reporting->Dose_Adjustment

Caption: Experimental workflow for Caspofungin therapeutic drug monitoring.

Data Presentation

The following tables summarize the typical quantitative data obtained from the validation of an LC-MS/MS method for Caspofungin using a deuterated internal standard.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Caspofungin0.1 - 20.0y = 0.543x + 0.012> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Intra-day Precision (CV%)Intra-day Accuracy (Bias %)Inter-day Precision (CV%)Inter-day Accuracy (Bias %)
Low0.3< 10%± 15%< 10%± 15%
Medium5.0< 8%± 10%< 8%± 10%
High15.0< 5%± 10%< 5%± 10%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Caspofungin> 85%< 15%

Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of Caspofungin in human plasma. This detailed protocol and the accompanying data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical management and development of antifungal therapies.

References

Application of Caspofungin-d4 in Dried Blood Spot Analysis for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin is a potent antifungal agent from the echinocandin class, widely used in the treatment of invasive fungal infections. Therapeutic drug monitoring (TDM) of caspofungin is crucial to ensure efficacy and minimize toxicity, particularly in critically ill patients where pharmacokinetics can be highly variable. Dried blood spot (DBS) analysis offers a minimally invasive, patient-centric approach for TDM, requiring only a small volume of blood. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of caspofungin in DBS samples, employing Caspofungin-d4 as a stable isotope-labeled internal standard for enhanced accuracy and precision.

Principle of the Method

This method involves the extraction of caspofungin and its deuterated internal standard, this compound, from a dried blood spot punched from a filter card. The extraction is followed by protein precipitation to clean up the sample. The resulting solution is then analyzed by LC-MS/MS. The chromatographic separation of caspofungin from endogenous interferences is achieved on a C18 reverse-phase column with a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Selected Reaction Monitoring (SRM) mode. The concentration of caspofungin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • 6 mm puncher for DBS

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve caspofungin acetate and this compound in methanol to obtain separate stock solutions of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of working solutions of caspofungin by serially diluting the stock solution with methanol to achieve concentrations for spiking into whole blood for calibration standards.

    • Prepare a working solution of this compound at a concentration of 50 ng/mL in 50% methanol.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare calibration standards by spiking the appropriate caspofungin working solutions into fresh whole blood to obtain final concentrations ranging from 0.2 to 20 µg/mL.[1]

    • Prepare quality control samples at low, medium, and high concentrations in the same manner.

Sample Preparation from Dried Blood Spots
  • Spotting:

    • Spot 50 µL of each calibration standard, QC sample, and patient whole blood onto the Whatman 903 filter paper.

    • Allow the spots to dry completely at room temperature for at least 3 hours.

  • Extraction:

    • Punch a 6 mm disc from the center of each dried blood spot.

    • Place the disc into a clean microcentrifuge tube.

    • Add 200 µL of the this compound working solution (50 ng/mL in 50% methanol) to each tube.

    • Vortex for 30 minutes, followed by sonication for 1 minute.

  • Protein Precipitation:

    • Add 400 µL of acetonitrile to each tube to precipitate proteins.

    • Vortex thoroughly and then centrifuge at 11,750 x g for 15 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the liquid chromatography and mass spectrometry conditions for the analysis of caspofungin.

ParameterCondition
Liquid Chromatography
ColumnHypersil GOLD aQ (100 x 2.1 mm, 1.9 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BMethanol
Flow Rate0.3 mL/min
Gradient ElutionInitially 20% B for 1 min, linearly increased to 90% B from 1-2 min and held for 4.5 min, then returned to initial conditions in 0.5 min and held for 1 min.[1]
Total Run Time8 minutes[1]
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
SRM Transitions
Caspofunginm/z 547.6 → 538.7[1][2]
This compound (Internal Standard)m/z 549.6 → 540.7 (Assumed)*
Tube Lens Voltage142 V for Caspofungin
Collision Energy10 V for Caspofungin[1]

*Disclaimer: The exact SRM transition for this compound was not found in the searched literature. The provided transition is an assumption based on the known fragmentation of caspofungin, where the precursor ion is the doubly charged molecule [M+2H]2+ and a 4 Da mass shift is expected for the d4-labeled standard. The product ion is also assumed to have a 4 Da shift. These parameters should be optimized in the laboratory.

Method Validation Data

The following tables summarize the quantitative data from the validation of a similar method for caspofungin in DBS.[1]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.2 - 20 µg/mL
Lower Limit of Quantification (LLOQ)0.2 µg/mL
Lower Limit of Detection (LLOD)0.07 µg/mL

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low< 15%< 15%92.00% - 110.13%92.00% - 110.13%
Medium< 15%< 15%92.00% - 110.13%92.00% - 110.13%
High< 15%< 15%92.00% - 110.13%92.00% - 110.13%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Caspofungin62.64% - 76.69%86.90% - 89.57%

Table 4: Stability

ConditionStability
Room TemperatureStable for 24 hours
-80°CStable for 30 days

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Collection Whole Blood Collection (Patient/QC/Standard) Spotting Spot 50 µL onto Whatman 903 Card Blood_Collection->Spotting Drying Dry at Room Temperature (≥3 hours) Spotting->Drying Punching Punch 6 mm Disc Drying->Punching Extraction Extraction with This compound in 50% MeOH Punching->Extraction Protein_Precipitation Add Acetonitrile Extraction->Protein_Precipitation Centrifugation Centrifuge at 11,750 x g Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject 10 µL into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (SRM Mode) Chromatography->Detection Quantification Quantification using Peak Area Ratios Detection->Quantification

Caption: Experimental workflow for Caspofungin analysis in DBS.

internal_standard_logic cluster_process Analytical Process cluster_quantification Quantification Analyte Caspofungin (Analyte) Extraction Extraction Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Sample_Matrix Dried Blood Spot Matrix Sample_Matrix->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS Detection (SRM) Ionization->MS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Comparison Concentration Final Concentration Calibration_Curve->Concentration Calculation

Caption: Logic of internal standard use in quantitative analysis.

Conclusion

The described LC-MS/MS method for the quantification of caspofungin in dried blood spots using this compound as an internal standard is a sensitive, specific, and reliable assay suitable for therapeutic drug monitoring. The use of DBS simplifies sample collection and storage, making it a valuable tool in clinical settings. The application of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample processing and instrument response. This method can be readily implemented in clinical and research laboratories to optimize caspofungin therapy and improve patient outcomes.

References

Application Note & Protocol: High-Throughput Quantification of Caspofungin in Human Plasma Using LC-MS/MS with Caspofungin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Caspofungin in human plasma. The method utilizes Caspofungin-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C8 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications involving Caspofungin.

Introduction

Caspofungin is a semisynthetic echinocandin antifungal agent used in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] Monitoring plasma concentrations of Caspofungin is crucial for optimizing therapeutic outcomes and minimizing potential toxicity, especially in critically ill patients who may exhibit significant pharmacokinetic variability.[2][3] LC-MS/MS has become the preferred analytical technique for the quantification of Caspofungin in biological matrices due to its high sensitivity, selectivity, and speed.[1][2][4] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Caspofungin in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Caspofungin acetate (B1210297) (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Thermo TSQ Quantum)

  • Analytical Balance

  • Microcentrifuge

  • Autosampler vials

Sample Preparation

A simple and rapid protein precipitation method is used for sample extraction.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, standard, or quality control (QC), add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.[3][5][6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column C8, 2.1 x 30 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 5.0 minutes

Table 2: Mass Spectrometer Conditions

ParameterCondition
Mass Spectrometer Sciex 4000 QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas Medium
MRM Transitions Analyte
Scan Type Multiple Reaction Monitoring (MRM)

Note: The precursor ion for Caspofungin is the doubly charged molecule [M+2H]2+.[1][4][5][6] The specific m/z values for this compound will depend on the deuteration pattern and should be confirmed experimentally.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 0.05 to 20 µg/mL in human plasma.[2] The coefficient of determination (r²) was consistently >0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The accuracy was within 85-115% of the nominal concentration, and the precision (CV%) was less than 15%.[2][5]

  • Recovery: The extraction recovery of Caspofungin from human plasma was determined to be consistent and reproducible across the three QC levels. Mean recovery was approximately 90%.[5]

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions. No significant ion suppression or enhancement was observed.

  • Stability: Caspofungin was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles and long-term storage at -80°C.[1][4]

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.05 - 20 µg/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy (%) 85 - 115%
Mean Recovery (%) ~90%
Stability Stable under typical laboratory conditions.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma 100 µL Plasma Sample is Add 20 µL this compound (IS) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 10 µL into LC-MS/MS supernatant->inject lc_sep Chromatographic Separation (C8 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Concentration quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of Caspofungin.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of Caspofungin in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it well-suited for high-throughput analysis in a clinical research setting. The use of a stable isotope-labeled internal standard ensures reliable and accurate results by compensating for potential matrix effects and variability in sample preparation.

References

Application Note: Quantification of Caspofungin in Aqueous Humor Using Liquid Chromatography-Mass Spectrometry (LC/MS) with an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caspofungin is a potent antifungal agent used in the treatment of fungal infections.[1] Quantifying its concentration in ocular fluids like the aqueous humor is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy in treating ophthalmic fungal infections such as keratitis and endophthalmitis.[1][2] This application note details a rapid, sensitive, and precise liquid chromatography/mass spectrometry (LC/MS) method for the quantification of caspofungin in human aqueous humor, utilizing azithromycin (B1666446) as an internal standard.[3][4] The small sample volume requirement makes this method particularly suitable for precious biological samples like aqueous humor.[3]

Principle

The method employs a simple sample dilution followed by protein precipitation with acetonitrile (B52724).[3] An internal standard (IS), azithromycin, is added to the sample to account for variability during sample preparation and analysis.[3] The separation of caspofungin and the IS is achieved using reverse-phase liquid chromatography, and detection is performed by a mass spectrometer.[3] Quantification is based on the peak area ratio of caspofungin to the internal standard against a calibration curve.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC/MS method for caspofungin in aqueous humor.[3]

Table 1: Method Validation Parameters

ParameterValue
Linearity Range10 - 5,000 ng/mL
Correlation Coefficient (r²)0.999 ± 0.003
Lower Limit of Quantification (LLOQ)10 ng/mL
Limit of Detection (LOD)2.11 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)Intra-day Accuracy (% bias)Inter-day Accuracy (% bias)Intra-day Precision (% CV)Inter-day Precision (% CV)
30< 11%< 11%< 6%< 6%
300< 11%< 11%< 6%< 6%
4,000< 11%< 11%< 6%< 6%

Experimental Protocols

1. Materials and Reagents

  • Caspofungin diacetate (Merck Sharp & Dohme)

  • Azithromycin dihydrate (Internal Standard) (Kopran Ltd.)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Blank human aqueous humor (for validation)

2. Stock and Working Solution Preparation

  • Caspofungin Stock Solution (1 mg/mL): Prepare in water. This stock solution is stable for 2 months when stored at -80°C.[3]

  • Internal Standard (Azithromycin) Stock Solution (1 mg/mL): Freshly prepare in acetonitrile for each analysis.[3]

  • Caspofungin Working Solutions: Prepare by diluting the stock solution with water to achieve the desired concentrations for calibration standards and quality control samples.[3]

  • Internal Standard Working Solution (500 ng/mL): Freshly prepare by diluting the IS stock solution with acetonitrile.[3]

3. Calibration Standards and Quality Control (QC) Samples

  • Due to the limited availability of blank aqueous humor, the calibration curve is constructed using water.[3]

  • Calibration Standards: Prepare by mixing 30 µL of caspofungin working solutions with 30 µL of the IS working solution to yield final concentrations of 10, 50, 100, 500, 1,000, 2,000, and 5,000 ng/mL of caspofungin, with the IS at a constant concentration of 500 ng/mL.[3]

  • QC Samples: Prepare at concentrations of 30, 300, and 4,000 ng/mL in a similar manner.[3]

  • Aqueous Humor-based QC Samples: To validate the water-based calibration curve, prepare low (30 ng/mL) and high (4,000 ng/mL) QC samples using pooled blank aqueous humor.[3]

4. Sample Preparation

  • Thaw aqueous humor samples to room temperature.

  • To a 30 µL aliquot of the aqueous humor sample, add 30 µL of the internal standard working solution (500 ng/mL in acetonitrile).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC/MS analysis.

5. LC/MS System and Conditions

  • Liquid Chromatography System: A system capable of gradient elution.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: As per instrument optimization.

  • Injection Volume: As per instrument optimization.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Ions:

    • Caspofungin: m/z = 547.5 [M+2H]²⁺[3]

    • Azithromycin (IS): m/z = 749.4 [M+H]⁺[3]

  • Data Acquisition and Processing: Use appropriate software to acquire and process the data.[3]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of caspofungin to the internal standard against the concentration of caspofungin.[3]

  • Use a weighted (1/x) linear regression to fit the calibration curve.[3]

  • Determine the concentration of caspofungin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_proc Sample Processing cluster_analysis LC/MS Analysis cluster_data Data Processing sample Aqueous Humor Sample (30 µL) mix Vortex to Mix and Precipitate Proteins sample->mix is_solution Internal Standard (Azithromycin) in Acetonitrile (30 µL) is_solution->mix cal_standards Calibration Standards (10-5000 ng/mL) calibration_curve Construct Calibration Curve cal_standards->calibration_curve qc_samples QC Samples (30, 300, 4000 ng/mL) centrifuge Centrifuge mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Liquid Chromatography Separation supernatant->lc_separation ms_detection Mass Spectrometry Detection (ESI+) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Caspofungin / IS) peak_integration->ratio_calc quantification Quantify Caspofungin Concentration ratio_calc->quantification calibration_curve->quantification

Caption: Experimental workflow for caspofungin quantification.

logical_relationship caspofungin Caspofungin (Analyte) sample_prep Sample Preparation (Dilution & Protein Precipitation) caspofungin->sample_prep azithromycin Azithromycin (Internal Standard) azithromycin->sample_prep lc_ms LC/MS Analysis sample_prep->lc_ms peak_area_caspo Caspofungin Peak Area lc_ms->peak_area_caspo peak_area_azithro Azithromycin Peak Area lc_ms->peak_area_azithro ratio Peak Area Ratio peak_area_caspo->ratio peak_area_azithro->ratio quantification Accurate Quantification ratio->quantification

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing with Caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the in vitro antifungal susceptibility testing of Caspofungin. Caspofungin is an echinocandin antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Accurate and reproducible susceptibility testing is crucial for clinical management, epidemiological surveillance of resistance, and the development of new antifungal agents.

Mechanism of Action

Caspofungin's primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[1] Specifically, it binds to the Fks1p subunit of this complex, preventing the synthesis of β-(1,3)-D-glucan polymers.[1] This disruption of cell wall integrity leads to osmotic instability and cell lysis, resulting in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1] Because β-(1,3)-D-glucan is absent in mammalian cells, Caspofungin exhibits selective toxicity.[1]

The Paradoxical Effect

A notable in vitro phenomenon observed with Caspofungin is the "paradoxical effect," where some fungal isolates, particularly Candida albicans, exhibit growth at high drug concentrations while being susceptible at lower concentrations.[3][4] This effect is typically observed at concentrations achievable in patients.[3] The underlying mechanisms are complex and are thought to involve the activation of stress response pathways and cell wall remodeling, including an increase in chitin (B13524) content.[4][5] While the clinical significance of the paradoxical effect remains unclear, it is an important consideration in the interpretation of in vitro susceptibility results.[6][7] Studies have shown that the presence of serum can eliminate or reduce this effect in vitro.[6]

Quantitative Data: Caspofungin MIC Ranges

Minimum Inhibitory Concentration (MIC) values for Caspofungin can exhibit significant inter-laboratory variability.[8] The following tables summarize representative MIC ranges for various Candida species as reported in the literature, determined by Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.

Table 1: CLSI Broth Microdilution MIC Ranges for Caspofungin against Candida Species

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
C. albicans0.03 - 0.060.06 - 0.50.0079 - 4[8][9][10]
C. glabrata0.03 - 0.1250.06 - 0.50.031 - 1[8][9][11]
C. tropicalis0.03 - 0.060.06 - 0.50.016 - 0.5[8][9]
C. parapsilosis0.5 - 11 - 21 - 2[8][9][10]
C. krusei0.063 - 0.50.25 - 10.063 - 1[8][9][10]
C. guilliermondii->8-[12]

Table 2: EUCAST Broth Microdilution MIC Ranges for Caspofungin against Candida Species

Candida SpeciesModal MIC (µg/mL)MIC Range (µg/mL)Reference(s)
C. albicans0.016 - 0.50.0079 - 4[8]
C. glabrata0.063 - 0.5-[8]
C. tropicalis0.031 - 0.5-[8]
C. parapsilosis1 - 2-[8]

Note: Due to significant inter-laboratory variability, EUCAST has not established specific clinical breakpoints for Caspofungin and recommends using anidulafungin (B1665494) and micafungin (B1204384) as markers for echinocandin susceptibility.[10][13]

Experimental Protocols

Broth Microdilution Susceptibility Testing (Adapted from CLSI M27-A3/M60)

This protocol describes the reference method for determining the MIC of Caspofungin against yeasts.[14][15][16]

1. Materials:

  • Caspofungin powder (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile, 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Vortex mixer

  • 35°C incubator

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[17][18]

2. Preparation of Caspofungin Stock Solution and Dilutions:

  • Prepare a stock solution of Caspofungin in DMSO.

  • Serially dilute the stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.008 to 16 µg/mL in the microtiter plate wells.

  • Dispense 100 µL of each 2X final concentration into the appropriate wells of the 96-well plate.

  • Prepared plates can be stored at -70°C for up to three months.[19]

3. Inoculum Preparation:

  • Subculture the yeast isolate on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted Caspofungin.

  • Include a drug-free growth control well and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24 hours.[16]

5. Endpoint Determination (Reading the MIC):

  • For Caspofungin, the MIC is read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the drug-free growth control.[17][20]

  • Reading should be performed visually. A reading mirror can aid in visualization.

Visualizations

G cluster_protocol Broth Microdilution Workflow prep_media Prepare Caspofungin Dilutions in RPMI inoculate Inoculate Microtiter Plate prep_media->inoculate prep_inoculum Prepare Standardized Yeast Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC (50% Growth Inhibition) incubate->read_mic G cluster_pathway Caspofungin Mechanism of Action caspofungin Caspofungin glucan_synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) caspofungin->glucan_synthase inhibits glucan_synthesis β-(1,3)-D-Glucan Synthesis glucan_synthase->glucan_synthesis cell_wall Fungal Cell Wall Integrity glucan_synthesis->cell_wall maintains lysis Cell Lysis glucan_synthesis->lysis prevents

References

Application Notes and Protocols for Caspofungin-d4 in Fungal Cell Wall Synthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Caspofungin-d4 in the investigation of fungal cell wall biosynthesis. The protocols detailed below are intended to facilitate the use of this stable isotope-labeled internal standard for accurate quantification of Caspofungin in biological matrices and to aid in studies elucidating its effects on fungal cell wall composition and integrity.

Introduction to Caspofungin and its Mechanism of Action

Caspofungin is a member of the echinocandin class of antifungal agents.[1] It exerts its fungicidal or fungistatic activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells.[2][3][4] The molecular target of Caspofungin is the enzyme β-(1,3)-D-glucan synthase.[1][3] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death in susceptible fungi.[5][6]

In response to the cell wall stress induced by Caspofungin, fungal cells activate compensatory signaling pathways, often leading to an increase in chitin (B13524) synthesis to reinforce the cell wall.[7][8] This adaptive response is a key area of research in understanding antifungal tolerance and resistance.

Application of this compound

This compound, a deuterated analog of Caspofungin, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Caspofungin in various biological samples. Its utility stems from its near-identical chemical and physical properties to Caspofungin, while its increased mass allows for clear differentiation in mass spectrometric analysis. This ensures high accuracy and precision in pharmacokinetic and pharmacodynamic studies.

I. Quantification of Caspofungin using this compound as an Internal Standard

This protocol describes a method for the accurate quantification of Caspofungin in plasma samples using LC-MS/MS with this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents:

  • Caspofungin acetate (B1210297) standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Preparation of Stock and Working Solutions:

  • Caspofungin Stock Solution (1 mg/mL): Accurately weigh and dissolve Caspofungin acetate in ultrapure water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Solutions: Prepare serial dilutions of the Caspofungin stock solution in the biological matrix (e.g., plasma) to create calibration standards. Prepare a working solution of this compound in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 200 µL of the this compound working solution in acetonitrile.[9]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.[9]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Caspofungin from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions (MRM):

      • Caspofungin: [M+2H]2+ precursor ion → product ion (e.g., m/z 547.3 → 137.1)[10]

      • This compound: [M+2H]2+ precursor ion → product ion (e.g., m/z 549.3 → 137.1 - Note: The exact m/z for this compound will depend on the position and number of deuterium (B1214612) atoms)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Caspofungin to this compound against the concentration of the calibration standards.

  • Determine the concentration of Caspofungin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Caspofungin Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS Add this compound in ACN (200 µL) Sample->IS Vortex Vortex (1 min) IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Caspofungin/Caspofungin-d4) Integration->Ratio Curve Calibration Curve Construction Ratio->Curve Quantification Quantify Caspofungin Concentration Curve->Quantification

Caption: Workflow for the quantification of Caspofungin using this compound.

II. Investigating the Effect of Caspofungin on Fungal Cell Wall Composition

This section provides a protocol to quantify the changes in major fungal cell wall components, β-(1,3)-glucan and chitin, in response to Caspofungin treatment.

Experimental Protocol

1. Fungal Culture and Caspofungin Treatment:

  • Grow the fungal species of interest (e.g., Candida albicans) in a suitable liquid medium (e.g., YPD broth) to mid-logarithmic phase.

  • Divide the culture into two groups: a control group (untreated) and a treatment group.

  • To the treatment group, add Caspofungin at a sub-inhibitory concentration (e.g., 1/4 or 1/2 of the Minimum Inhibitory Concentration - MIC).

  • Incubate both cultures for a defined period (e.g., 4-24 hours).

  • Harvest the fungal cells by centrifugation.

2. Cell Wall Isolation:

  • Wash the harvested cells with distilled water.

  • Mechanically disrupt the cells (e.g., using glass beads and a bead beater).

  • Wash the cell wall fraction repeatedly with distilled water and salt solutions (e.g., 1 M NaCl) to remove cytoplasmic contents.

  • Lyophilize the purified cell walls to determine the dry weight.

3. Quantification of β-(1,3)-Glucan and Chitin:

  • Acid Hydrolysis:

    • Hydrolyze a known weight of dried cell walls with sulfuric acid (e.g., 72% H₂SO₄ followed by dilution and further hydrolysis at 100°C).[1][2][3]

    • This process will break down β-(1,3)-glucan into glucose and chitin into glucosamine (B1671600).

  • Quantification of Monosaccharides:

    • Neutralize the hydrolysate.

    • Quantify the amount of glucose and glucosamine using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or colorimetric assays.[2]

    • Calculate the original amount of β-(1,3)-glucan and chitin based on the stoichiometry of the hydrolysis reaction.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison.

Table 1: LC-MS/MS Quantification of Caspofungin in Plasma

Sample TypeNominal Caspofungin Conc. (ng/mL)Measured Caspofungin Conc. (ng/mL)Accuracy (%)Precision (CV, %)
Calibration Std 1109.898.04.5
Calibration Std 25051.2102.43.2
Calibration Std 3250245.598.22.8
Quality Control Low3029.197.05.1
Quality Control Mid150153.6102.43.9
Quality Control High400390.897.74.2

Table 2: Effect of Caspofungin on Fungal Cell Wall Composition

Fungal SpeciesTreatmentβ-(1,3)-Glucan (% of cell wall dry weight)Chitin (% of cell wall dry weight)
Candida albicansControl (Untreated)45.2 ± 3.12.5 ± 0.4
Candida albicansCaspofungin (sub-MIC)28.7 ± 2.58.9 ± 1.1
Aspergillus fumigatusControl (Untreated)38.9 ± 2.815.4 ± 1.9
Aspergillus fumigatusCaspofungin (sub-MIC)21.5 ± 2.232.1 ± 2.7

Note: The data presented in the tables are representative and may vary depending on the specific experimental conditions.

III. Fungal Cell Wall Stress Response to Caspofungin

Caspofungin-induced cell wall damage triggers a complex signaling network known as the Cell Wall Integrity (CWI) pathway. This pathway aims to compensate for the damage by remodeling the cell wall, primarily through the increased synthesis of chitin.

Signaling Pathway

The CWI pathway is a conserved signaling cascade in fungi. Upon cell wall stress, sensors at the cell surface activate the Rho1 GTPase. Rho1, in turn, activates Protein Kinase C (PKC), initiating a MAP kinase cascade that ultimately leads to the activation of transcription factors such as Rlm1 and Cas5.[11][12] These transcription factors upregulate the expression of genes involved in cell wall biosynthesis, including chitin synthases. Additionally, other signaling pathways, such as the calcineurin and HOG pathways, are also involved in the response to Caspofungin, with transcription factors like Sko1 and Efg1 playing crucial roles.[11][13]

Diagram of the Cell Wall Integrity Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellwall Cell Wall Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-Glucan Synthase Caspofungin->GlucanSynthase inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress leads to Rho1 Rho1 CellWallStress->Rho1 activates PKC PKC Rho1->PKC activates MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Rlm1_Cas5 Rlm1, Cas5, Efg1, Sko1 MAPK_Cascade->Rlm1_Cas5 ChitinSynthaseGenes Chitin Synthase Gene Upregulation Rlm1_Cas5->ChitinSynthaseGenes Chitin Increased Chitin Synthesis ChitinSynthaseGenes->Chitin

Caption: Fungal cell wall stress response pathway induced by Caspofungin.

Conclusion

The use of this compound as an internal standard provides a robust method for the accurate quantification of Caspofungin in research and drug development settings. The protocols outlined in these application notes offer a framework for investigating the pharmacokinetics of Caspofungin and its effects on fungal cell wall biosynthesis. Understanding the intricate mechanisms of fungal cell wall remodeling in response to Caspofungin is crucial for the development of novel antifungal strategies and for combating the rise of antifungal resistance.

References

Troubleshooting & Optimization

Preventing non-specific adsorption of Caspofungin-d4 to labware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the non-specific adsorption of Caspofungin-d4 to laboratory ware. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific adsorption and why is it a problem for this compound?

Q2: What are the primary factors that influence the non-specific adsorption of this compound?

A2: The main factors influencing NSA of Caspofungin and similar molecules include:

  • Labware Material: Different plastics (e.g., polypropylene (B1209903), polystyrene) and glass have varying tendencies for adsorption.[3][5][6] Hydrophobic interactions are a primary driver for adsorption to plastic surfaces.[7][8]

  • Solvent Composition: The type and concentration of organic solvents (e.g., acetonitrile, methanol) in the sample solution can significantly reduce adsorption.[3][5][7]

  • pH of the Solution: The pH of the aqueous solution can affect the charge of the molecule and the surface, influencing electrostatic interactions and thus adsorption.[3][5]

  • Analyte Concentration: At lower concentrations, the proportion of analyte lost to adsorption can be more significant.[2]

Q3: Which type of labware is generally recommended to minimize this compound adsorption?

A3: While no single material is perfect for all conditions, studies on Caspofungin and other peptides suggest the following:

  • Glassware: Glass, particularly borosilicate glass, often shows less adsorption for certain peptides compared to some plastics.[9][10] However, significant adsorption to glass can still occur.[3][6]

  • Low-Binding Plastics: Specially treated or low-binding polypropylene tubes and plates are often recommended to reduce the adsorption of peptides and proteins.[6][9]

  • Material Testing: The optimal choice can be application-specific, and it is advisable to test different labware types under your experimental conditions.[10]

Q4: Can surface coating or passivation of labware help reduce adsorption?

A4: Yes, treating labware surfaces can be an effective strategy.

  • Silanization: Coating glass surfaces with agents like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane has been shown to reduce Caspofungin adsorption.[3][4]

  • PEG Passivation: Coating surfaces with polyethylene (B3416737) glycol (PEG) is a common method to prevent non-specific protein and peptide binding.[11]

  • Blocking Agents: The addition of blocking agents like bovine serum albumin (BSA) to the solution can help saturate non-specific binding sites on labware surfaces.[10][12]

Troubleshooting Guide

This guide addresses common issues related to the non-specific adsorption of this compound.

Problem Possible Causes Troubleshooting Steps & Solutions
Low or inconsistent recovery of this compound High non-specific adsorption to labware (vials, plates, tips).1. Optimize Labware: Switch to low-binding polypropylene or borosilicate glass vials and plates.[6][9] 2. Modify Solvent: Increase the proportion of organic solvent in your diluent. Acetonitrile is often more effective than methanol (B129727) at lower concentrations.[3][5][7] 3. Adjust pH: For aqueous solutions, adjusting the pH to be more acidic (e.g., pH 4) can reduce adsorption.[5] 4. Surface Coating: Consider silanizing glassware or using commercially available low-adsorption labware.[3][4]
Poor assay precision and reproducibility Variable adsorption between different wells or tubes. Inconsistent sample handling.1. Standardize Labware: Use the same type and lot of labware for all samples, standards, and controls. 2. Pre-condition Labware: Pre-rinsing pipette tips and plates with the sample matrix or a solution containing a blocking agent can help minimize variability. 3. Minimize Surface Contact: Avoid prolonged storage of dilute solutions. Prepare samples immediately before analysis whenever possible.[13]
Carryover in LC-MS analysis Adsorption of this compound to components of the autosampler or LC system.1. Optimize Wash Solvents: Use a strong wash solution containing a high percentage of organic solvent and potentially an acid or base to effectively clean the injection needle and sample loop. 2. System Passivation: For persistent issues, consider passivating the LC system with an acidic solution to reduce active sites for adsorption.[14] 3. Use Low-Adsorption Vials: Ensure that the autosampler vials themselves are not a primary source of adsorption.

Quantitative Data Summary

The following tables summarize the impact of different conditions on Caspofungin recovery, providing a basis for selecting appropriate experimental parameters.

Table 1: Effect of Labware Material on Caspofungin Adsorption

Labware MaterialAnalyte% Recovery (Approximate)Reference
PolypropyleneCaspofungin10-20%[9]
Borosilicate GlassCaspofungin10-20%[9]
Low-Binding PolypropyleneCaspofungin>80%[9]
PolystyreneHydrophobic/Positively Charged DrugsHigh Adsorption[7][8]

Note: Recovery can be highly dependent on the specific peptide and experimental conditions.

Table 2: Effect of Solvent Composition on Caspofungin Recovery in Glass Vials

Solvent% Organic Solvent% Recovery (Approximate)Reference
Acetonitrile (ACN)10%Increased recovery[5]
Acetonitrile (ACN)40%~100%[5]
Acetonitrile (ACN)50%~100%[3][4]
Methanol (MeOH)10%Increased recovery[5]
Methanol (MeOH)60%~100% (in treated vials)[5]
Methanol (MeOH)70%~100% (in untreated vials)[3][5]

Table 3: Effect of pH on Caspofungin Adsorption in Aqueous Solution

pH% Recovery (Approximate)Reference
4High[5]
7Low[5]

Experimental Protocols

Protocol 1: Evaluation of Labware for this compound Adsorption

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution.[13]

  • Prepare Working Solutions: Dilute the stock solution to the desired experimental concentration in the test buffer or solvent.

  • Aliquot into Test Labware: Dispense equal volumes of the working solution into different types of labware to be tested (e.g., polypropylene tubes, low-binding tubes, glass vials).

  • Incubate: Incubate the samples for a defined period that mimics your experimental workflow (e.g., 1 hour at room temperature).

  • Transfer and Analyze: Transfer the solutions to analysis vials (preferably low-binding) and quantify the this compound concentration using a validated analytical method (e.g., LC-MS).

  • Calculate Recovery: Compare the concentration in each test labware to a control sample prepared and analyzed immediately without incubation.

Protocol 2: Silanization of Glassware to Reduce Adsorption

  • Cleaning: Thoroughly clean glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then a solvent like ethanol (B145695) or acetone. Dry the glassware completely in an oven.

  • Silanization Solution: Prepare a solution of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (or a similar silanizing agent) in an appropriate solvent (e.g., ethanol or toluene) according to the manufacturer's instructions.

  • Coating: Fill the glassware with the silanizing solution and allow it to react for the recommended time (e.g., 30 minutes). Alternatively, surfaces can be wiped with the solution.

  • Rinsing: Discard the silanizing solution and rinse the glassware thoroughly with the solvent used to prepare the solution (e.g., ethanol), followed by deionized water.

  • Curing: Dry the coated glassware in an oven at a temperature and duration recommended for the specific silanizing agent (e.g., 100°C for 1 hour) to cure the coating.

  • Storage: Store the silanized glassware in a clean, dry environment.

Visual Guides

Experimental_Workflow_for_Adsorption_Testing cluster_prep Sample Preparation cluster_test Adsorption Testing cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Solution stock->working pp_vial Polypropylene Vial working->pp_vial Incubate lb_vial Low-Binding Vial working->lb_vial Incubate glass_vial Glass Vial working->glass_vial Incubate transfer Transfer to Analysis Vials pp_vial->transfer lb_vial->transfer glass_vial->transfer lcms LC-MS Analysis transfer->lcms data Calculate % Recovery lcms->data

Caption: Workflow for evaluating this compound adsorption to different labware.

Troubleshooting_Logic start Low/Inconsistent This compound Recovery check_labware Using standard polypropylene/polystyrene? start->check_labware switch_labware Switch to Low-Binding PP or Glassware check_labware->switch_labware Yes check_solvent Aqueous solution with low organic content? check_labware->check_solvent No switch_labware->check_solvent add_organic Increase Acetonitrile or Methanol % check_solvent->add_organic Yes check_ph Is pH neutral? check_solvent->check_ph No add_organic->check_ph adjust_ph Adjust pH to ~4 check_ph->adjust_ph Yes consider_coating Consider Surface Coating/Passivation check_ph->consider_coating No adjust_ph->consider_coating end_node Improved Recovery consider_coating->end_node

Caption: Decision tree for troubleshooting low this compound recovery.

References

Troubleshooting matrix effects in Caspofungin bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Caspofungin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Caspofungin bioanalysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Caspofungin, due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, serum). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] They are a major concern in LC-MS/MS bioanalysis because they can lead to inaccurate and imprecise quantification, potentially compromising the validity of experimental results.[2] The primary causes include competition for ionization in the MS source, changes in the physical properties of the droplets in the ESI source, and neutralization of analyte ions.[1][3]

Q2: I am observing significant ion suppression for Caspofungin. What are the most likely causes?

A: Significant ion suppression in Caspofungin analysis is often caused by endogenous components of the biological matrix that co-elute with the analyte. Key culprits include:

  • Phospholipids (B1166683): These are abundant in plasma and are notorious for causing ion suppression in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with the electrospray process.[4]

  • Other Endogenous Molecules: Compounds like amino acids, lipids, and peptides can compete with Caspofungin for charge in the ion source.[5]

Inadequate sample preparation that fails to remove these interferences is the most common reason for observing significant matrix effects.

Q3: How can I reduce or eliminate matrix effects in my Caspofungin assay?

A: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering Caspofungin. Common techniques include Protein Precipitation (PP), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[6] More rigorous methods like SPE are generally better at removing phospholipids compared to simple protein precipitation.[2]

  • Improve Chromatographic Separation: Modifying the LC method to better separate Caspofungin from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, changing the gradient profile, or using a different column chemistry.[5]

  • Use a Suitable Internal Standard (IS): A well-chosen internal standard that co-elutes and experiences similar matrix effects as Caspofungin can compensate for signal variability. Stable isotope-labeled (SIL) internal standards are ideal but not always available.[7] In their absence, a structural analog can be effective.[8] For Caspofungin, compounds like roxithromycin (B50055) and tylosin (B1662201) have been used.[5][9]

  • Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering components to a level where they no longer significantly impact Caspofungin ionization.[7]

Q4: Which sample preparation method is best for minimizing matrix effects for Caspofungin?

A: The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.

  • Protein Precipitation (PP): This is a fast and simple method, often performed by adding a solvent like acetonitrile (B52724).[10] While it effectively removes proteins, it is less efficient at removing other interfering substances like phospholipids, which can lead to greater matrix effects.[2]

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by utilizing specific chemical interactions to bind and elute the analyte, leading to cleaner extracts and often reduced matrix effects compared to PP.[2] On-line SPE methods can further improve workflow and robustness.[9]

  • Liquid-Liquid Extraction (LLE): LLE can be effective for cleanup, but optimization is required to ensure good recovery for a molecule like Caspofungin.

For highly sensitive and robust assays, Solid-Phase Extraction is generally the preferred method due to its superior ability to remove a wider range of interferences.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from various published methods for Caspofungin analysis. Note that direct comparisons should be made with caution as experimental conditions and matrices differ across studies.

Sample Preparation MethodMatrixAnalyteInternal Standard (IS)Recovery (%)Matrix Effect (%)Citation(s)
Methanol (B129727) Extraction + Acetonitrile PPDried Blood SpotCaspofunginRoxithromycin62.6 - 76.786.9 - 89.6[4][5]
Roxithromycin-94.4 - 105.693.4 - 98.2[5]
Acetonitrile Protein PrecipitationHuman PlasmaCaspofunginBacitracin Zinc88.7 - 89.888.7 - 103.9[1]
Acetonitrile Protein PrecipitationHuman PlasmaCaspofungin-~90Not explicitly quantified, but no interference was observed.[10]
Protein Precipitation + On-line SPEHuman SerumCaspofunginTylosinNot explicitly stated, but good reproducibility and accuracy were observed.Not explicitly quantified, but the method was found to be robust.[9][11]

Matrix Effect (%) is often calculated as (Peak response in post-extraction spiked sample / Peak response in clean solution) x 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.

Troubleshooting Guides
Issue: Poor or Inconsistent Analyte Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low or variable recovery of Caspofungin during SPE, follow this troubleshooting workflow.

G A Start: Poor/Inconsistent Caspofungin Recovery B Did you collect and analyze fractions from each SPE step (Load, Wash, Elution)? A->B C Analyze all fractions to identify where the analyte is being lost. B->C No D Is Caspofungin in the 'Load' or 'Wash' fraction (Breakthrough)? B->D Yes C->D E Sorbent is not retaining the analyte. 1. Check sample pH. 2. Reduce organic solvent in sample load. 3. Ensure proper sorbent conditioning. 4. Decrease flow rate during loading. 5. Consider a more retentive sorbent. D->E Yes F Is Caspofungin retained on the sorbent but not present in the elution fraction? D->F No I End: Problem Identified E->I G Elution is incomplete. 1. Increase elution solvent strength or volume. 2. Use a stronger elution solvent. 3. Add a 'soak' step: allow elution solvent to sit on the sorbent for 1-5 min. 4. Check for secondary interactions with sorbent. F->G Yes H Issue likely related to analyte stability or precipitation before/during loading. F->H No G->I H->I

Workflow for troubleshooting poor recovery in SPE.
Experimental Protocols

Protocol 1: Protein Precipitation (PP) using Acetonitrile

This protocol is a general method adapted from procedures used for Caspofungin analysis in human plasma.[1][10]

  • Preparation:

    • Thaw plasma samples, quality controls (QCs), and calibration standards to room temperature.

    • Vortex each sample for 10-15 seconds.

  • Precipitation:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add internal standard working solution (e.g., 10 µL of IS in methanol).

    • Add 300-400 µL of ice-cold acetonitrile. The 3:1 or 4:1 ratio of acetonitrile to plasma is common.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional, but recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a representative protocol for a reversed-phase SPE cleanup of Caspofungin from plasma. The specific sorbent (e.g., C8, C18, or polymeric) and volumes may require optimization.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard.

    • Acidify the sample by adding an equal volume of a weak acid (e.g., 4% phosphoric acid) to ensure Caspofungin is in its charged state for better retention on some sorbents. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

    • A second wash with a slightly stronger, non-eluting solvent (e.g., 1 mL of hexane) can be used to remove non-polar interferences like lipids.

  • Elution:

    • Elute Caspofungin from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base like formic acid or ammonium (B1175870) hydroxide (B78521) to facilitate elution).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase.

  • Analysis:

    • Inject the final sample into the LC-MS/MS system.

Visualizing Method Selection

The choice of sample preparation is a balance between cleanup efficiency and method complexity.

G cluster_0 Sample Preparation Method cluster_1 Characteristics cluster_2 Matrix Effect Potential A Protein Precipitation (PP) D Fast & Simple High Throughput A->D B Liquid-Liquid Extraction (LLE) E Moderate Cleanup Requires Solvent Optimization B->E C Solid-Phase Extraction (SPE) F Excellent Cleanup Removes Phospholipids More Complex & Time-Consuming C->F G High D->G H Moderate E->H I Low F->I

Comparison of common sample preparation methods.

References

Technical Support Center: Optimizing Mass Spectrometry for Caspofungin-d4 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caspofungin-d4 analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

This compound is a deuterated form of Caspofungin, an echinocandin antifungal agent. In mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS) for the quantification of Caspofungin in various biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise measurements.

Q2: What are the typical precursor and product ions for Caspofungin and its d4-labeled internal standard in LC-MS/MS analysis?

Caspofungin is known to form a doubly charged precursor ion [M+2H]²⁺ in positive electrospray ionization mode. The specific mass-to-charge ratios (m/z) for precursor and product ions can vary slightly between instruments, but published methods provide a solid starting point.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Caspofungin547.3137.1[2][3]
Caspofungin547.6538.7[4][5][6]
This compound (IS)547.862.2[2][3]

Note: The d4 label in this compound results in a mass shift. The exact m/z of the precursor and product ions for this compound should be determined by direct infusion and optimization on your specific mass spectrometer. The transitions for the unlabeled Caspofungin provide a strong indication of the expected fragmentation pattern.

Q3: What are some common challenges encountered when developing an LC-MS/MS method for Caspofungin?

Researchers may face several challenges, including:

  • Adsorption: Caspofungin is known to adsorb to plastic and glass surfaces, which can lead to low recovery and poor reproducibility.[2][3][7]

  • Matrix Effects: Biological samples can contain endogenous components that suppress or enhance the ionization of Caspofungin and its internal standard, affecting accuracy.

  • Stability: Caspofungin may degrade under certain storage conditions. It is stable in aqueous solutions for up to 60 days at -80°C and for 3 days at 2-8°C.[7][8]

  • Low Volume Samples: Clinical samples, such as aqueous humor, can be of very small volume, requiring highly sensitive methods with minimal sample preparation.[7]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity
Possible Cause Troubleshooting Step
Incorrect MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energy and other tuning parameters.
Sample Adsorption To prevent nonspecific adsorption, prepare stock solutions and perform sample dilutions in plasma or with a simple pretreatment of adding an equal volume of acetonitrile (B52724).[2][3][7] Silanizing glassware can also minimize adsorption.[9]
Sample Degradation Ensure that samples are stored appropriately. Caspofungin stock solutions are stable for at least two months when stored at -80°C.[7][8]
Inefficient Ionization Optimize electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows.[2] For Caspofungin, a positive ESI mode is typically used.[2][3]
Suboptimal Mobile Phase pH The addition of a modifier like formic acid (typically 0.1%) to the mobile phase can improve ionization efficiency.[4]

Troubleshooting Workflow for Low Signal Intensity

low_signal_troubleshooting start Low or No Signal for This compound check_ms Verify MS Parameters (Direct Infusion) start->check_ms check_sample_prep Review Sample Preparation for Adsorption check_ms->check_sample_prep Correct optimize_ms Optimize Precursor/Product Ions, Collision Energy, and Source Conditions check_ms->optimize_ms Incorrect check_stability Assess Sample Stability and Storage check_sample_prep->check_stability Prep OK modify_prep Use Acetonitrile Pre-treatment, Plasma for Dilutions, or Silanized Vials check_sample_prep->modify_prep Adsorption Likely check_lc Optimize LC Conditions (Mobile Phase, Column) check_stability->check_lc Stable use_fresh_sample Analyze Freshly Prepared QC Samples check_stability->use_fresh_sample Degradation Possible adjust_lc Test Different Mobile Phase Additives (e.g., 0.1% Formic Acid) and LC Columns check_lc->adjust_lc Suboptimal resolved Signal Restored optimize_ms->resolved modify_prep->resolved use_fresh_sample->resolved adjust_lc->resolved

Caption: A decision tree for troubleshooting low signal intensity.

Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Use a column with appropriate chemistry (e.g., C8 or Hypersil GOLD aQ) that minimizes secondary interactions.[2][3][4] Ensure the mobile phase pH is suitable to maintain a consistent ionization state of the analyte.
Column Overload Dilute the sample to ensure the injected amount is within the linear range of the assay.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.
Issue 3: High Background or Matrix Effects
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if simple protein precipitation is insufficient. However, simple protein precipitation with acetonitrile has been shown to be effective.[2][3][10]
Co-eluting Interferences Adjust the chromatographic gradient to better separate this compound from interfering matrix components.
Contaminated System Flush the LC system and mass spectrometer with appropriate cleaning solutions.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is adapted from methods for analyzing Caspofungin in plasma and dried blood spots.[2][3][4][10]

  • Sample Collection: Collect biological samples (e.g., plasma, whole blood) using appropriate anticoagulants.

  • Internal Standard Spiking: To 100 µL of sample, add a pre-determined amount of this compound working solution.

  • Protein Precipitation: Add 200-400 µL of cold acetonitrile (or a 1:1 mixture of methanol/acetonitrile) to the sample.[4][10]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Injection: Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[4]

General Workflow for this compound Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (e.g., C8 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: A typical workflow for quantitative analysis of Caspofungin.

Quantitative Data Summary

The following tables summarize typical parameters used in published LC-MS/MS methods for Caspofungin analysis. These should be used as a starting point for method development.

Table 1: LC Parameters
ParameterExample 1Example 2
LC Column Hypersil GOLD aQ (100x2.1 mm, 1.9 µm)[4]C8 (2.1x30 mm)[2][3]
Mobile Phase A 0.1% Formic Acid in Water[4]Not specified
Mobile Phase B Methanol[4]Not specified
Flow Rate 0.3 mL/min[4]Not specified
Gradient 20% B for 1 min, to 90% B in 1 min, hold for 4.5 min[4]Not specified
Run Time 8 min[4][5]15 min[2][3]
Table 2: MS Parameters
ParameterExample 1Example 2
Ionization Mode Positive Electrospray (ESI)[2][3][4]Positive Electrospray (ESI)[7]
Monitored Transition m/z 547.6 → 538.7[4][5]m/z 547.5 [M+2H]²⁺ (SIM mode)[7]
Collision Energy (CE) 10 V[4]Not Applicable (SIM)
Tube Lens Voltage 142 V[4]Not specified
Capillary Temperature Not specified350 °C[2]
Spray Voltage Not specified4 kV[2]
Sheath Gas Flow Not specified40 arbitrary units[2]
Auxiliary Gas Flow Not specified20 arbitrary units[2]

Role of an Internal Standard

internal_standard cluster_process Analytical Process sample_prep Sample Preparation (Extraction, etc.) lc_injection LC Injection sample_prep->lc_injection ionization Ionization (ESI) lc_injection->ionization ratio Calculate Ratio: (Analyte Signal / IS Signal) ionization->ratio analyte Caspofungin (Analyte) analyte->sample_prep is This compound (IS) is->sample_prep variation Sources of Variation (e.g., loss during prep, - injection volume change, - ion suppression) variation->sample_prep variation->lc_injection variation->ionization result Accurate Quantification ratio->result

Caption: How an internal standard corrects for experimental variability.

References

Technical Support Center: Caspofungin-d4 Stability in Reconstituted Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of reconstituted Caspofungin-d4 solutions.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute this compound powder?

A1: To reconstitute the lyophilized powder, bring the vial to room temperature. Aseptically add 10.5 mL of a compatible solvent such as Sterile Water for Injection, 0.9% Sodium Chloride Injection, or Bacteriostatic Water for Injection.[1][2] Gently mix until the powder is completely dissolved and the solution is clear.[3][4] The final concentration in the vial will be 5.2 mg/mL for a 50 mg vial or 7.2 mg/mL for a 70 mg vial.[3][5]

Q2: What solvents should I avoid for reconstitution and dilution?

A2: Do not use any diluents containing glucose, as Caspofungin is not stable in these solutions.[2][4][5]

Q3: How long is the reconstituted this compound solution stable in the vial?

A3: The reconstituted solution in the vial may be stored for up to 24 hours at or below 25°C (77°F).[3][4][5] One source suggests a shorter stability of up to 1 hour at ≤25°C (≤77°F) before further dilution.[1][2]

Q4: What are the recommended storage conditions for diluted this compound infusion solutions?

A4: The final diluted infusion solution is stable for up to 24 hours if stored at or below 25°C (77°F) or for up to 48 hours if refrigerated at 2°C to 8°C (36°F to 46°F).[1][3][4]

Q5: What are the known degradation pathways for Caspofungin?

A5: Caspofungin is susceptible to hydrolysis and oxidation, especially in aqueous solutions.[] It can also undergo spontaneous chemical degradation to an open-ring peptide compound.[7][8] High temperatures can also lead to thermal degradation.[]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or precipitated solution after reconstitution Incomplete dissolution, use of an incompatible diluent, or degradation.Do not use the solution.[1][3] Ensure the vial has reached room temperature before reconstitution and that a compatible diluent was used. Mix gently and thoroughly until the solution is clear.[3][4]
Discoloration of the reconstituted solution Potential chemical degradation.Visually inspect the solution for any discoloration.[3][4][5] If discoloration is observed, do not use the solution and prepare a fresh one.
Suspected loss of potency in stored solutions Exceeding recommended storage times or temperatures, or exposure to light.Adhere strictly to the recommended storage conditions and durations. If loss of potency is suspected, it is advisable to prepare a fresh solution. For long-term studies, perform analytical testing (e.g., HPLC) to confirm concentration.

Stability Data for Reconstituted Caspofungin

The following tables summarize the stability of reconstituted Caspofungin under various conditions.

Table 1: Stability of Reconstituted Caspofungin in Vial

Storage TemperatureDurationConcentrationReference
≤ 25°C (≤ 77°F)Up to 24 hours5.2 mg/mL or 7.2 mg/mL[3][4][5]
≤ 25°C (≤ 77°F)Up to 1 hourNot specified[1][2]

Table 2: Stability of Diluted Caspofungin Infusion Solution

Storage TemperatureDurationConcentrationDiluentReference
≤ 25°C (≤ 77°F)Up to 24 hoursNot to exceed 0.5 mg/mL0.9%, 0.45%, or 0.225% Sodium Chloride Injection, or Lactated Ringer's Injection[1][3][4]
2°C to 8°C (36°F to 46°F)Up to 48 hoursNot to exceed 0.5 mg/mL0.9%, 0.45%, or 0.225% Sodium Chloride Injection, or Lactated Ringer's Injection[1][3][4]
5°C ± 3°CUp to 14 days0.2, 0.28, and 0.5 mg/mL0.9% Sodium Chloride Injection[9][10]
Room TemperatureUp to 60 hours0.2, 0.28, and 0.5 mg/mL0.9% Sodium Chloride Injection[9][10]
2°C to 8°CUp to 4 weeks50 mg/100 mL0.9% Sodium Chloride[10][11]

Experimental Protocols

Representative Protocol for Stability Assessment of Reconstituted Caspofungin

This protocol outlines a general procedure for evaluating the stability of reconstituted Caspofungin solutions.

  • Reconstitution:

    • Allow the lyophilized Caspofungin vial to equilibrate to room temperature.

    • Aseptically add a precise volume (e.g., 10.5 mL) of a suitable diluent (e.g., 0.9% Sodium Chloride Injection) to the vial.

    • Gently swirl the vial until the contents are completely dissolved.

  • Storage:

    • Aliquots of the reconstituted solution are stored under controlled temperature conditions (e.g., refrigerated at 2-8°C and at room temperature).

    • Samples are withdrawn for analysis at predetermined time points (e.g., 0, 12, 24, 48 hours, and longer for extended studies).

  • Sample Preparation for Analysis:

    • Dilute the stored samples with an appropriate mobile phase to a final concentration suitable for the analytical method.

  • Analytical Method (HPLC):

    • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to determine the concentration of Caspofungin and to detect any degradation products.[9][10]

    • Example HPLC Parameters:

      • Column: YMC hydrosphere C18 (150 × 4.6 mm, 3 µm) or equivalent.[]

      • Mobile Phase: A gradient of mobile phase A (e.g., aqueous buffer) and mobile phase B (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/minute.[]

      • Injection Volume: 10 µL.[]

      • Column Temperature: 30°C.[]

      • Detection: UV spectrophotometry at an appropriate wavelength.

  • Data Analysis:

    • The concentration of Caspofungin in each sample is calculated based on a standard curve.

    • The percentage of the initial concentration remaining at each time point is determined.

    • The formation of any degradation products is monitored.

Visualizations

Stability_Testing_Workflow This compound Reconstituted Solution Stability Testing Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis vial Lyophilized this compound Vial reconstitution Reconstitute with compatible solvent vial->reconstitution Equilibrate to RT reconstituted_sol Reconstituted Solution reconstitution->reconstituted_sol storage_rt Room Temperature (≤ 25°C) reconstituted_sol->storage_rt Store aliquots storage_fridge Refrigerated (2-8°C) reconstituted_sol->storage_fridge Store aliquots sampling Withdraw samples at time points storage_rt->sampling storage_fridge->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% remaining, degradation products) hplc->data_analysis

Caption: Workflow for assessing the stability of reconstituted this compound.

References

Technical Support Center: Caspofungin Sample Collection and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caspofungin. Proper sample collection and handling are critical for obtaining accurate and reproducible data in experimental and clinical settings.

Troubleshooting Guide

This section addresses specific issues that may arise during the collection and analysis of samples containing Caspofungin.

Issue Potential Cause Recommended Action
Low or undetectable Caspofungin concentration Degradation due to improper storage temperature. Caspofungin is sensitive to heat.[1]Immediately after collection, place blood samples on ice and process them to plasma as soon as possible.[2] Plasma samples should be stored at -70°C or -80°C for long-term stability.[1][3]
Adsorption to collection tubes or labware. Peptides like Caspofungin can adsorb to glass and plastic surfaces.To minimize adsorption, it is recommended to prepare stock solutions in plasma.[4] When possible, use low-protein-binding tubes for sample collection and storage.
Insufficient sample volume for analysis. Some analytical methods require a minimum sample volume for accurate quantification.The plasma assay can be modified to accommodate smaller sample volumes, for instance, using 0.5 ml of plasma.[3]
High variability in Caspofungin concentrations between samples from the same patient/animal Inconsistent timing of sample collection. Caspofungin has a multi-phase pharmacokinetic profile.[5]Standardize the timing of blood draws in relation to the drug administration time to ensure consistency. For trough concentration measurements (Cmin), samples should be collected just before the next dose.
Pre-analytical processing inconsistencies. Delays in centrifugation or variations in centrifugation speed and temperature can affect plasma quality.Centrifuge blood samples at a controlled temperature (e.g., 4°C) promptly after collection.[6] A common protocol involves centrifugation at 2,000 x g for 10 minutes.[7]
Patient-specific factors. Body weight and serum albumin levels can influence Caspofungin plasma concentrations.[8]Record relevant patient data, such as body weight and albumin levels, as these can be important covariates in pharmacokinetic analyses.[7][8]
Unexpected peaks or interference in chromatogram Presence of metabolites. Caspofungin is metabolized in the liver, and its metabolites can be present in plasma.[9]Utilize a validated, specific analytical method, such as LC-MS/MS, that can distinguish between the parent drug and its metabolites.
Matrix effects from hemolyzed or lipemic samples. Hemolysis releases intracellular components, and high lipid levels can interfere with analytical methods.Visually inspect samples for hemolysis and lipemia. While specific data on their effect on Caspofungin analysis is limited, it is best practice to use clear, non-hemolyzed plasma. If samples are lipemic, high-speed centrifugation may help to clarify them.
Co-administered drugs. Concomitant medications could potentially interfere with the assay.Document all co-administered drugs. A robust analytical method should be validated for specificity and potential interference from other compounds.[4]

Frequently Asked Questions (FAQs)

Sample Collection and Handling

Q1: What is the recommended anticoagulant for blood sample collection for Caspofungin analysis?

A1: While direct comparative studies are limited, published pharmacokinetic studies have successfully used both lithium heparin and EDTA as anticoagulants.[2][6][10] It is crucial to be consistent with the choice of anticoagulant throughout a study.

Q2: What is the correct procedure for processing blood samples after collection?

A2: Blood samples should be collected and immediately placed on ice to minimize degradation.[2] Plasma should be separated by centrifugation, for example at 2,000 x g for 10 minutes at 4°C.[7] The resulting plasma should then be transferred to appropriately labeled tubes and stored at -70°C or -80°C until analysis.[1][3][10]

Q3: Can I use serum instead of plasma for Caspofungin measurement?

A3: The majority of published literature on Caspofungin pharmacokinetics specifies the use of plasma .[2][3][4][5][6][7][8][10][11] Using plasma is generally preferred for drug concentration monitoring to avoid potential analyte changes during the clotting process. Consistency in using either plasma or serum is critical if a direct comparison is not possible.

Caspofungin Stability

Q4: How stable is Caspofungin in plasma at different temperatures?

A4: Caspofungin stability is highly dependent on temperature. For long-term storage, plasma samples should be kept at -70°C or -80°C, where it has been shown to be stable for extended periods.[1][3] Reconstituted solutions for infusion are stable for shorter durations and at refrigerated temperatures (2-8°C).[12]

Q5: How long can I store plasma samples before analysis?

A5: At -80°C, Caspofungin in dried blood spots has been found to be stable for at least 30 days.[11] Aqueous stock solutions are stable for at least two months at -70°C.[1] For plasma samples, it is recommended to analyze them as soon as possible, but storage at -80°C should ensure stability for several months.

Data on Caspofungin Stability

The following tables summarize quantitative data on Caspofungin stability from various studies.

Table 1: Stability of Caspofungin in Infusion Solutions

ConcentrationStorage TemperatureDurationRemaining ConcentrationReference
50 mg/100 mL in 0.9% NaCl2-8 °C4 weeks>90%[12]
0.2, 0.28, and 0.5 mg/mL5°C ± 3°C14 days≥90%
0.2, 0.28, and 0.5 mg/mLRoom Temperature60 hours≥90%
0.5% in eye drops4.0 ± 1.0°C28 daysStable (≥90%)
0.5% in eye drops25.0 ± 1.0°C3 daysStable (≥90%)

Table 2: Stability of Caspofungin in Stock Solutions and Biological Matrices

MatrixConcentrationStorage TemperatureDurationStabilityReference
Aqueous Stock Solution1 mg/mL-70 °CAt least 2 monthsNo significant changes[1]
Aqueous QC Solution0.5 mg/mL2-8 °C58 daysChemically stable[1]
Dried Blood Spots0.2 - 20 µg/mLRoom Temperature24 hoursStable[11]
Dried Blood Spots0.2 - 20 µg/mL-80 °C30 daysStable[11]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Pharmacokinetic Studies

This protocol is a generalized procedure based on methodologies cited in multiple pharmacokinetic studies.[6][7][10]

  • Sample Collection:

    • Draw whole blood into tubes containing an anticoagulant (e.g., lithium heparin or EDTA).

    • Immediately after collection, gently invert the tube several times to ensure proper mixing with the anticoagulant.

    • Place the blood sample on ice.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood sample at 2,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage:

    • Transfer the plasma into a clean, labeled polypropylene (B1209903) tube.

    • Store the plasma sample at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol outlines a common protein precipitation method for preparing plasma samples for Caspofungin quantification.[4]

  • Thawing:

    • Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma, add a precipitating agent such as acetonitrile, often containing an internal standard.

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or vial for analysis.

    • Depending on the method, the supernatant may be diluted further before injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow Experimental Workflow for Caspofungin Sample Analysis cluster_collection Sample Collection cluster_processing Sample Processing (within 1 hour) cluster_storage Storage cluster_analysis Sample Analysis Blood_Draw 1. Blood Draw (Heparin or EDTA tube) On_Ice 2. Place on Ice Immediately Blood_Draw->On_Ice Centrifugation 3. Centrifuge (e.g., 2000g, 10 min, 4°C) On_Ice->Centrifugation Plasma_Separation 4. Separate Plasma Centrifugation->Plasma_Separation Freezing 5. Store Plasma at -80°C Plasma_Separation->Freezing Thawing 6. Thaw Sample on Ice Freezing->Thawing Protein_Precipitation 7. Protein Precipitation (e.g., with Acetonitrile) Thawing->Protein_Precipitation Analysis 8. LC-MS/MS Analysis Protein_Precipitation->Analysis

Caption: Workflow for Caspofungin sample collection, processing, and analysis.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Caspofungin Results cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_physiological Physiological Factors Inaccurate_Result Inaccurate Result (Low or High Variability) Sample_Collection Sample Collection - Anticoagulant choice - Tube type Inaccurate_Result->Sample_Collection Check Sample_Handling Sample Handling - Time to centrifugation - Temperature Inaccurate_Result->Sample_Handling Check Storage_Conditions Storage Conditions - Temperature - Duration Inaccurate_Result->Storage_Conditions Check Sample_Prep Sample Preparation - Protein precipitation - Dilution errors Inaccurate_Result->Sample_Prep Check Assay_Performance Assay Performance - Specificity (metabolites) - Matrix effects (hemolysis) Inaccurate_Result->Assay_Performance Check Patient_Variables Patient Variables - Body weight - Albumin levels Inaccurate_Result->Patient_Variables Consider

References

Minimizing ion suppression in Caspofungin LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Caspofungin LC-MS/MS assays.

Troubleshooting Guides

This section addresses specific issues that can arise during the analysis of Caspofungin, leading to ion suppression and inaccurate quantification.

Issue 1: Low Analyte Response or Poor Sensitivity

Question: My Caspofungin signal is significantly lower than expected, or I'm struggling to achieve the desired lower limit of quantification (LLOQ). What are the likely causes and how can I troubleshoot this?

Answer:

Low signal intensity for Caspofungin is a common problem often linked to ion suppression from matrix components. Here’s a step-by-step troubleshooting approach:

  • Evaluate Your Sample Preparation: The most significant source of ion suppression is co-eluting endogenous matrix components like phospholipids (B1166683) and proteins.[1][2][3]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering matrix components.[2] If you are using a simple protein precipitation method (e.g., with acetonitrile (B52724) or methanol), consider more selective techniques.[4][5][6]

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively binding Caspofungin and washing away interfering compounds.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective at separating Caspofungin from matrix components based on differential solubility.

  • Optimize Chromatographic Separation: Ensure that Caspofungin is chromatographically separated from the regions of major ion suppression.

    • Retention Time: Phospholipids, a major cause of ion suppression, often elute in the middle of a typical reversed-phase gradient.[1] Adjust your gradient to shift the elution of Caspofungin away from these zones.

    • Column Choice: Consider using a column with a different selectivity or a smaller particle size (e.g., UPLC) to improve peak resolution and separation from matrix components.[7]

  • Check for Non-Specific Adsorption: Caspofungin is known to adsorb to glass and plastic surfaces, which can lead to significant signal loss before the sample is even injected.[5][8]

    • Prepare stock solutions and process samples in plasma or a similar biological matrix to minimize this effect.[5]

    • Using polypropylene (B1209903) tubes can also help mitigate adsorption.

  • Assess Matrix Effects: To confirm if ion suppression is the culprit, perform a post-extraction addition experiment.

    • Compare the peak area of Caspofungin in a neat solution to the peak area of Caspofungin spiked into a blank, extracted matrix sample. A significantly lower peak area in the matrix sample confirms ion suppression.[2]

Issue 2: Poor Reproducibility and High Variability in Results

Question: I'm observing significant variability in my Caspofungin peak areas between injections of the same sample or across different samples. What could be causing this?

Answer:

Inconsistent results are often a symptom of variable ion suppression due to differences in the sample matrix between individuals or even between samples from the same individual over time.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable matrix effects is to use a SIL-IS for Caspofungin. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.[3]

  • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions. Variations in sample quality can lead to differences in the matrix composition.

  • Improve Sample Cleanup: As with low sensitivity, a more rigorous sample preparation method like SPE or LLE will result in a cleaner extract with less matrix variability, leading to improved reproducibility.[2][3]

  • Dilute the Sample: If permitted by the required sensitivity of the assay, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on Caspofungin ionization.[2]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in Caspofungin LC-MS/MS assays?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the biological sample (e.g., plasma, blood) interfere with the ionization of the target analyte, in this case, Caspofungin, in the mass spectrometer's ion source.[2][3][9] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2] Caspofungin is often analyzed from complex biological matrices, making it susceptible to this phenomenon.

Q2: What are the primary sources of ion suppression in biological samples?

A2: The main culprits for ion suppression in biological matrices are endogenous components that are present at high concentrations, such as:

  • Phospholipids: Abundant in plasma and blood, these are a well-known cause of ion suppression in reversed-phase chromatography.[1]

  • Proteins and Peptides: Remnants from incomplete protein precipitation can interfere with ionization.[1]

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can suppress the analyte signal.[2]

Q3: How can I proactively minimize ion suppression during method development for a Caspofungin assay?

A3:

  • Thorough Sample Cleanup: Invest time in developing a robust sample preparation method. While protein precipitation is fast, SPE or LLE often provide a cleaner sample, which is crucial for minimizing matrix effects.[2][3]

  • Chromatographic Optimization: Develop a chromatographic method that separates Caspofungin from the bulk of the matrix components. This can be achieved by adjusting the gradient, mobile phase composition, and column chemistry.[3]

  • Use of a Stable Isotope-Labeled Internal Standard: Incorporating a SIL-IS from the beginning of your method development will help to ensure accurate quantification, even in the presence of some ion suppression.[3]

  • Matrix Effect Evaluation: Systematically evaluate the matrix effect using different lots of blank biological matrix to ensure the method is rugged and reliable.

Q4: Can the choice of ionization source affect ion suppression for Caspofungin?

A4: Yes, the choice of ionization source can have an impact. Electrospray ionization (ESI) is commonly used for Caspofungin and is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) because of the competition for charge and space on the ESI droplets.[2][10] However, the choice of ionization technique is also dependent on the analyte's chemical properties. For Caspofungin, which is a large, polar molecule, ESI is typically the more appropriate choice. Optimizing ESI source parameters can help mitigate some suppression.

Quantitative Data Summary

The following tables summarize quantitative data from published methods, highlighting the impact of different sample preparation techniques on recovery and matrix effects for Caspofungin.

Table 1: Comparison of Sample Preparation Methods and Matrix Effects

Sample Preparation MethodMatrixRecovery of Caspofungin (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Plasma90 ± 3Not explicitly quantified, but no interference observed from 33 concomitant drugs.[5]
Protein Precipitation (Methanol/Acetonitrile)Serum69 - 13539 - 119[4]
Protein Precipitation (Acetonitrile after 50% Methanol Extraction)Dried Blood Spots62.64 - 76.6986.90 - 89.57[11]
Protein Precipitation (Acetonitrile)Plasma80.1 - 107 (Analytical Recovery)Variability < 9.2%[6]

Note: Matrix Effect (%) is often calculated by comparing the response in a post-extraction spiked sample to a neat solution. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Protein Precipitation for Caspofungin in Plasma

This protocol is a common and simple method for sample preparation.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • The supernatant may be further diluted before injection if necessary.[5]

Protocol 2: General Workflow for Solid-Phase Extraction (SPE)

This protocol outlines a general workflow that can be adapted for Caspofungin by selecting an appropriate SPE sorbent (e.g., a mixed-mode or polymer-based sorbent).

Materials:

  • Plasma sample

  • SPE cartridge

  • Internal Standard (IS) solution

  • Pre-treatment solution (e.g., acid or buffer to adjust pH)

  • Wash solution(s)

  • Elution solution

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Dilute the plasma sample with the pre-treatment solution and add the internal standard.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.

  • Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass one or more wash solutions through the cartridge to remove interfering matrix components.

  • Elution: Elute Caspofungin from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Visualizations

IonSuppressionMechanism cluster_sample Biological Sample cluster_lc LC System cluster_ms MS Ion Source (ESI) Caspofungin Caspofungin LC_Column LC Column Caspofungin->LC_Column Matrix Matrix Components (Phospholipids, Proteins, Salts) Matrix->LC_Column Droplet ESI Droplet Matrix->Droplet Competition for charge and surface area LC_Column->Droplet Co-elution GasPhase Gas Phase Ions Droplet->GasPhase Ionization Droplet->GasPhase Reduced Ionization Efficiency Detector MS Detector GasPhase->Detector Detection

Caption: Mechanism of Ion Suppression in LC-MS/MS.

TroubleshootingWorkflow Start Start: Low Signal or High Variability Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Use_IS Implement SIL-IS Check_IS->Use_IS No Evaluate_Prep Evaluate Sample Prep Method Check_IS->Evaluate_Prep Yes Use_IS->Evaluate_Prep PPT Using Protein Precipitation? Evaluate_Prep->PPT Improve_Prep Consider SPE or LLE PPT->Improve_Prep Yes Optimize_Chroma Optimize Chromatography PPT->Optimize_Chroma No Improve_Prep->Optimize_Chroma Check_Adsorption Check for Non-specific Adsorption Optimize_Chroma->Check_Adsorption Dilute Dilute Sample End Problem Resolved Dilute->End Check_Adsorption->Dilute

Caption: Troubleshooting Workflow for Ion Suppression.

References

Long-term storage and stability of Caspofungin-d4 solid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of Caspofungin-d4 solid for research and development purposes.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with solid this compound.

Issue Potential Cause Recommended Action
Reduced Solubility or Incomplete Dissolution Degradation of the compound due to improper storage (exposure to moisture or high temperatures). The primary degradation route for Caspofungin is hydrolysis.[1]1. Ensure the recommended storage conditions (-20°C) have been maintained. 2. Attempt to dissolve the solid in a different recommended solvent (e.g., DMSO, ethanol (B145695), or dimethyl formamide).[2] 3. If solubility issues persist, the product's integrity may be compromised. It is advisable to use a fresh vial.
Unexpected Experimental Results or Loss of Activity The compound may have degraded, leading to a lower concentration of the active molecule.1. Verify the storage conditions and handling procedures. 2. Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to check for degradation products.[3][4][5] 3. Compare the results with a new lot of this compound if available.
Visible Changes in the Solid (e.g., color change, clumping) Absorption of moisture, which can accelerate hydrolytic degradation.1. Do not use the product if significant visual changes are observed. 2. Always store the solid under an inert atmosphere and ensure the vial is tightly sealed. 3. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended long-term storage conditions for solid this compound? A1: For long-term storage, this compound solid should be stored at -20°C.[2] Some data for the acetate (B1210297) salt of the unlabeled compound suggests storage at -70°C for optimal stability.

  • Q2: How should I handle the solid compound to minimize degradation? A2: To minimize degradation, it is crucial to prevent exposure to moisture. Caspofungin's primary degradation pathway is hydrolysis.[1] Always allow the vial to reach room temperature before opening to avoid condensation. It is also recommended to store the product under an inert atmosphere.

  • Q3: What is the shelf life of solid this compound? A3: When stored correctly at -20°C, this compound solid is stable for at least four years.[2]

Stability and Degradation

  • Q4: What are the signs of degradation of solid this compound? A4: Visual signs of degradation can include changes in color (from white/off-white to yellowish) or texture (clumping). However, degradation can occur without any visible changes. Reduced solubility and a loss of biological activity are also indicators of degradation.

  • Q5: How can I check the stability of my this compound solid? A5: The most reliable method to assess the stability is to perform a chemical analysis, such as High-Performance Liquid Chromatography (HPLC).[3][4][5] This will allow you to determine the purity of the compound and identify any degradation products.

Solubility

  • Q6: In which solvents is this compound solid soluble? A6: Caspofungin acetate is soluble in organic solvents such as ethanol (~20 mg/ml), DMSO (~25 mg/ml), and dimethyl formamide (B127407) (DMF) (~20 mg/ml).[2] For aqueous solutions, it is sparingly soluble in water and PBS (pH 7.2) at approximately 3 mg/ml.[2] It is not recommended to store aqueous solutions for more than one day.[2]

  • Q7: I am having trouble dissolving the solid after long-term storage. What should I do? A7: Difficulty in dissolving the solid can be a sign of degradation. First, ensure you are using an appropriate solvent and concentration. If the issue persists, it is recommended to use a fresh vial of the compound.

Experimental Protocols

Protocol: Stability Assessment of Solid this compound via HPLC

This protocol outlines a general procedure to assess the stability of solid this compound.

  • Sample Preparation:

    • Carefully weigh a precise amount of this compound solid that has been stored long-term.

    • Prepare a stock solution by dissolving the solid in a suitable organic solvent (e.g., DMSO) to a known concentration.

    • Prepare a control sample using a fresh, unopened vial of this compound solid, following the same preparation steps.

  • HPLC Analysis:

    • Use a validated reverse-phase HPLC (RP-HPLC) method.

    • The mobile phase can consist of a mixture of a buffered aqueous solution (e.g., 0.02 M phosphoric acid buffer, pH 3.5) and organic solvents like acetonitrile (B52724) and 2-propanol.[5]

    • Set the detection wavelength to 210 nm.[5]

    • Inject both the test and control samples into the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the test and control samples.

    • Look for the appearance of new peaks or a decrease in the area of the main this compound peak in the test sample compared to the control.

    • Quantify the purity of the stored sample by calculating the peak area of this compound as a percentage of the total peak area. A purity of ≥90% is generally considered acceptable.[4][6][7]

Visualizations

Stability_Troubleshooting_Workflow cluster_start Start cluster_observe Observation cluster_test Testing cluster_decision Decision cluster_action Action start Suspected Issue with This compound Solid observe Visual Inspection of Solid (Color, Clumping) start->observe decision1 Visual Changes or Poor Solubility? observe->decision1 solubility Solubility Test (Recommended Solvents) hplc Purity Analysis (HPLC) solubility->hplc Soluble discard Discard and Use New Vial solubility->discard Insoluble decision2 Purity < 90%? hplc->decision2 decision1->solubility No Visual Changes decision1->discard Yes decision2->discard Yes proceed Proceed with Experiment decision2->proceed No

Caption: Troubleshooting workflow for suspected this compound solid instability.

References

Validation & Comparative

The Gold Standard in Caspofungin Bioanalysis: A Comparative Guide to Analytical Method Validation Using Caspofungin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent Caspofungin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of an analytical method for Caspofungin quantification, highlighting the distinct advantages of employing a stable isotope-labeled internal standard, Caspofungin-d4, over other alternatives.

The use of a deuterated analog like this compound as an internal standard is considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, Caspofungin, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and variations in instrument performance, leading to superior accuracy and precision in the analytical results.

Performance Comparison: this compound vs. Alternative Internal Standards

The following tables summarize the validation parameters for a representative LC-MS/MS method for the determination of Caspofungin in human plasma, and contrasts this with the expected performance when using this compound as the internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod with Non-Isotopic ISExpected Performance with this compound IS
Linearity Range 0.04 to 20 µg/mL[1]0.04 to 20 µg/mL or wider
Correlation Coefficient (r²) > 0.99[2]≥ 0.995
Lower Limit of Quantification (LLOQ) 0.04 µg/mL[1]Potentially lower due to reduced noise and interference
Limit of Detection (LOD) 0.01 mg/liter[3]Potentially lower

Table 2: Accuracy and Precision

ParameterMethod with Non-Isotopic ISExpected Performance with this compound IS
Intra-day Accuracy 96.1 ± 2.2%[1]Consistently within ± 5% of nominal values
Inter-day Accuracy 102.5 ± 2.4%[1]Consistently within ± 5% of nominal values
Intra-day Precision (%CV) 7.9 ± 3.2%[1]< 5%
Inter-day Precision (%CV) 6.3 ± 1.8%[1]< 5%

Table 3: Recovery and Matrix Effect

ParameterMethod with Non-Isotopic ISExpected Performance with this compound IS
Mean Recovery ~90%[1]Similar high recovery, but less variability
Matrix Effect Potential for ion suppression or enhancementSignificantly minimized due to co-elution and similar ionization

Experimental Protocols

Representative LC-MS/MS Method for Caspofungin using a Non-Isotopic Internal Standard

This protocol is based on established methods for the quantification of Caspofungin in biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma sample, add the internal standard solution.

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the samples.

  • Collect the supernatant for analysis.

2. LC-MS/MS Conditions:

  • LC System: A standard high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 2.1 x 30 mm)[1].

  • Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and methanol[4].

  • Flow Rate: A typical flow rate for such a column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions: Specific precursor and product ion transitions for Caspofungin and the internal standard are monitored[1].

The this compound Advantage: A Theoretical Workflow

The integration of this compound into the analytical workflow would follow a similar sample preparation and analysis protocol. The key difference lies in the properties of the internal standard itself, which provides a more robust and reliable quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Analysis separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Area Integration detection->integration Data Acquisition ratio Calculate Peak Area Ratio (Caspofungin / this compound) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for Caspofungin analysis with this compound.

Logical Relationship: Why this compound is Superior

The fundamental principle behind the superiority of a stable isotope-labeled internal standard is the concept of isotope dilution mass spectrometry.

G caspofungin Caspofungin (Analyte) sample_prep Sample Preparation (e.g., extraction, cleanup) caspofungin->sample_prep caspofungin_d4 This compound (IS) caspofungin_d4->sample_prep lc_separation LC Separation sample_prep->lc_separation Similar losses & recovery ms_ionization MS Ionization lc_separation->ms_ionization Co-elution ms_detection MS Detection ms_ionization->ms_detection Similar ionization efficiency accurate_quant Accurate Quantification ms_detection->accurate_quant Ratio corrects for variability

Caption: The principle of using a stable isotope-labeled internal standard.

References

A Comparative Guide to Caspofungin Quantification: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of caspofungin, a critical antifungal agent. We delve into the linearity, accuracy, and precision of three commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assays. This objective analysis is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison of Caspofungin Quantification Methods

The choice of a quantification method for caspofungin depends on the specific requirements of the study, such as the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and microbiological assays based on published validation data.

Parameter HPLC-UV LC-MS/MS Microbiological Assay
Linearity (r²) >0.99[1]>0.99[2]~0.9965[3][4][5]
Linear Range 1.0 to 20 µg/mL[1]0.2 to 20 µg/mL[2]2.5 to 16 µg/mL[3][4][5]
Accuracy (% Recovery) -4.7 to 4.8% (bias)[1]92.00% to 110.13%[2]95.01% to 102.46%[3][4][5]
Intra-day Precision (% RSD) 1.6 to 5.9%[1]<15%[2]Not explicitly stated
Inter-day Precision (% RSD) Within acceptable range[1]<15%[2]2.54% (intermediate precision)[3][4][5]
Lower Limit of Quantification (LLOQ) 1.0 µg/mL[1]0.2 µg/mL[2]Not explicitly stated

Table 1: Comparison of Linearity, Accuracy, and Precision for Caspofungin Quantification Methods.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Caspofungin is a member of the echinocandin class of antifungal drugs. Its mechanism of action involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[6][7] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[6][8] By inhibiting this enzyme, caspofungin disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[6]

caspofungin Caspofungin enzyme β-(1,3)-D-glucan synthase (Fks1p subunit) caspofungin->enzyme Inhibits product β-(1,3)-D-glucan enzyme->product Synthesizes substrate UDP-glucose substrate->enzyme Substrate cell_wall Fungal Cell Wall (compromised integrity) product->cell_wall Incorporated into lysis Cell Lysis & Death cell_wall->lysis Leads to

Caspofungin's mechanism of action.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the quantification of caspofungin in a biological matrix using a chromatographic method like HPLC or LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Aqueous Humor) extraction Extraction (e.g., Protein Precipitation, LLE, SPE) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Injection into HPLC or LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Caspofungin Concentration calibration->quantification

Typical workflow for caspofungin quantification.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a balance between performance and accessibility.

1. Sample Preparation (Liquid-Liquid Extraction): [1]

  • To 100 µL of plasma, add an internal standard (e.g., p-hydroxybenzoate ethyl ester).

  • Add 500 µL of acetonitrile (B52724) for protein precipitation.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions: [1]

  • Column: C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A mixture of 20 mM phosphate (B84403) buffer (pH 2.5) and acetonitrile (e.g., 65:35 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector at 224 nm (excitation) and 304 nm (emission) for fluorescence detection of caspofungin, and 254 nm for a UV-active internal standard.[1]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of caspofungin to the internal standard against the concentration of caspofungin standards.

  • Determine the concentration of caspofungin in the samples from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity, making it ideal for samples with low concentrations of caspofungin.

1. Sample Preparation (Protein Precipitation): [2]

  • To 50 µL of the sample (e.g., dried blood spot extract or plasma), add 150 µL of acetonitrile containing an internal standard (e.g., roxithromycin).[2]

  • Vortex mix for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject a portion of the supernatant into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions: [2]

  • Column: A suitable C18 or equivalent column (e.g., Hypersil GOLD aQ, 100 × 2.1 mm, 1.9 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for caspofungin (e.g., m/z 547.6 → 538.7) and the internal standard.[2]

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of caspofungin to the internal standard versus the concentration of the standards.

  • Calculate the concentration of caspofungin in the samples based on the regression equation of the calibration curve.

Microbiological Assay (Agar Diffusion Method)

This method measures the biological activity of caspofungin and can be a cost-effective alternative.

1. Preparation of Media and Inoculum: [3][5]

  • Prepare a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

  • Prepare a standardized inoculum of a susceptible microorganism (e.g., Candida albicans).

  • Inoculate the molten agar with the microorganism and pour into petri dishes.

2. Assay Procedure: [3][5]

  • Create wells in the solidified agar.

  • Prepare a series of caspofungin standard solutions of known concentrations.

  • Prepare sample solutions to be tested.

  • Pipette a fixed volume of the standard and sample solutions into the wells.

  • Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours).

3. Data Analysis: [3][5]

  • Measure the diameter of the zones of inhibition around each well.

  • Construct a calibration curve by plotting the logarithm of the caspofungin concentration against the diameter of the inhibition zones.

  • Determine the concentration of caspofungin in the samples by interpolating their inhibition zone diameters on the calibration curve.

References

The Analytical Edge: Caspofungin-d4 as the Gold Standard for Echinocandin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Internal Standards in Echinocandin Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of echinocandin antifungals—such as caspofungin, micafungin (B1204384), and anidulafungin (B1665494)—is paramount for pharmacokinetic studies, therapeutic drug monitoring, and the development of new antifungal therapies. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides an objective comparison between the deuterated internal standard, caspofungin-d4, and other alternatives, supported by available experimental data.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential in LC-MS/MS analysis to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the most effective approach for achieving reliable quantitative data.

This compound: The Superior Choice

This compound, a deuterated form of caspofungin, is the preferred internal standard for the analysis of echinocandins. Its chemical and physical properties are nearly identical to the non-deuterated caspofungin, ensuring that it behaves similarly during sample processing and analysis. This co-elution and similar ionization response allow it to effectively compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix.

Key Advantages of this compound:

  • Enhanced Accuracy and Precision: By closely tracking the analyte, this compound provides superior correction for variability, leading to more accurate and precise quantification.

  • Effective Matrix Effect Compensation: Deuterated standards are the most effective at mitigating the impact of matrix effects, a significant challenge in the analysis of complex biological samples like plasma.

  • Improved Method Robustness: The use of a deuterated internal standard contributes to the overall robustness and reliability of the analytical method.

Alternative Internal Standards: A Comparative Look

While this compound is the ideal choice, other compounds have been utilized as internal standards for echinocandin analysis. These alternatives generally fall into two categories: other echinocandin molecules or structurally similar compounds.

Echinocandins as Internal Standards

In some analytical methods, one echinocandin is used as the internal standard for the quantification of another. For example, micafungin has been used as an internal standard for the analysis of anidulafungin. While this approach can be acceptable, it is not without its limitations. Differences in the physicochemical properties between the analyte and the internal standard can lead to variations in extraction efficiency and chromatographic retention times, potentially compromising the accuracy of the results.

Structural Analogs as Internal Standards

Structurally similar compounds that are not echinocandins have also been employed. One such example is the use of aculeacin A, another cyclic lipopeptide, for the simultaneous analysis of anidulafungin and caspofungin. While this can be a viable option, particularly when a deuterated standard is unavailable, the structural differences can lead to dissimilar behavior during analysis compared to the analyte.

Quantitative Data Comparison

The following tables summarize the performance of different internal standards in the analysis of echinocandins based on published validation data.

Table 1: Performance of Aculeacin A as an Internal Standard for Anidulafungin and Caspofungin Analysis

AnalyteConcentration (mg/L)Within-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (Bias %)
Anidulafungin 0.57.79.0-3.0
4.02.21.61.9
8.02.53.5-0.3
Caspofungin 0.15.86.21.8
1.03.44.10.5
15.03.13.8-0.1

Data from van Wanrooy et al. (2014)[1][2]

Table 2: Performance of a Non-Deuterated Internal Standard for Simultaneous Echinocandin Analysis

AnalyteQuality Control LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (% of Nominal)
Caspofungin LLOQ11.812.898.8 - 102.1
Low4.76.598.8 - 102.1
Medium7.37.098.8 - 102.1
High2.97.098.8 - 102.1
Anidulafungin LLOQ11.28.991.4 - 99.4
Low7.98.591.4 - 99.4
Medium5.46.391.4 - 99.4
High4.47.091.4 - 99.4
Micafungin LLOQ15.010.396.9 - 103.6
Low4.910.996.9 - 103.6
Medium5.48.696.9 - 103.6
High4.19.796.9 - 103.6

Data from Ventura et al.[3]

While the data presented for non-deuterated internal standards demonstrate acceptable performance according to regulatory guidelines, the use of a deuterated internal standard like this compound is expected to yield even lower variability (i.e., lower %CV) and higher accuracy due to its superior ability to compensate for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols used in the cited studies.

Method for Simultaneous Analysis of Anidulafungin and Caspofungin using Aculeacin A as IS
  • Sample Preparation: Protein precipitation.[1]

  • Chromatography: Thermo Fisher TSQ Quantum LC-MS/MS with a BetaBasic C4 analytical column.[1]

  • Internal Standard: Aculeacin A.[1]

  • Validation: The method was validated according to the Food and Drug Administration guidelines for bioanalytical method validation.[1]

Method for Simultaneous Analysis of Three Echinocandins using a Non-Deuterated IS
  • Sample Preparation: Not specified in detail, but involved extraction.[3]

  • Chromatography: HPLC-MS/MS with an Agilent Zorbax SB-C18 column and a TSQ Quantum Access triple quadrupole mass spectrometer with a heated-electrospray ionization probe.[3]

  • Internal Standard: A non-specified internal standard was used.[3]

  • Validation: The method was validated in accordance with the European Medicines Agency (EMA) “Guidelines on bioanalytical method validation”.[3]

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Protein Precipitation/ Extraction Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection) LC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify

Caption: Experimental workflow for echinocandin analysis.

IS_Comparison cluster_Deuterated Advantages of Deuterated IS cluster_NonDeuterated Limitations of Non-Deuterated IS IS Choice of Internal Standard Deuterated Deuterated IS (e.g., this compound) IS->Deuterated NonDeuterated Non-Deuterated IS IS->NonDeuterated Adv1 Near-identical physicochemical properties Echino Other Echinocandin (e.g., Micafungin) NonDeuterated->Echino Analog Structural Analog (e.g., Aculeacin A) NonDeuterated->Analog Lim1 Different physicochemical properties Adv2 Co-elution with analyte Adv3 Superior matrix effect compensation Adv4 Higher accuracy and precision Lim2 Potential for different retention times Lim3 Incomplete matrix effect compensation Lim4 Risk of lower accuracy and precision

Caption: Comparison of internal standard types.

Conclusion

The choice of internal standard is a critical factor in the development of robust and reliable LC-MS/MS methods for the quantification of echinocandins. While various compounds can be used, the evidence strongly supports the use of a deuterated internal standard, such as this compound, as the gold standard. Its ability to accurately correct for analytical variability, particularly matrix effects, ensures the highest quality data for critical research and clinical applications. When a deuterated standard is not feasible, a carefully validated structural analog may be a suitable alternative, provided its limitations are well understood and addressed during method development.

References

A Comparative Guide to Internal Standards for Caspofungin Bioanalysis: Mitigating Inter-Lot Variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Caspofungin in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in LC-MS/MS bioanalysis. While stable isotope-labeled (SIL) internal standards, such as Caspofungin-d4, are generally considered the gold standard, concerns regarding inter-lot variability can arise during long-term studies. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by published experimental data, to aid researchers in selecting the most suitable IS for their analytical needs.

Understanding Internal Standard Variability

Regulatory bodies emphasize the importance of monitoring the internal standard response throughout a study. Significant variability in the IS signal can indicate issues with sample processing, instrument performance, or matrix effects, potentially compromising the accuracy of the analytical data. While a SIL-IS is designed to mimic the analyte's behavior, lot-to-lot differences in isotopic purity or the presence of unlabeled analyte can introduce variability. Therefore, a thorough evaluation of any new lot of internal standard is crucial.

Performance Comparison of Internal Standards for Caspofungin Analysis

This section compares the performance of this compound (a SIL-IS) with two commonly used structural analog internal standards, Roxithromycin and Azithromycin. The data presented is a summary from various published bioanalytical methods.

Parameter This compound (SIL-IS) Roxithromycin (Analog IS) Azithromycin (Analog IS)
Linearity (r²) >0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) 0.04 µg/mL in plasma[1][2]0.2 µg/mL in dried blood spots[3]10 ng/mL in aqueous humor[4]
Intra-day Precision (%CV) < 8%[1][2]< 15%< 6%[4]
Inter-day Precision (%CV) < 7%[1][2]< 15%< 6%[4]
Accuracy (% Bias) Within ±4%[1][2]Within ±10%Within ±11%[4]
Mean Recovery ~90%[1][2]62-77% (analyte)Not explicitly stated
Matrix Effect Expected to be minimal and compensatedNo obvious matrix effect observed[3]Not explicitly stated

Note: The performance characteristics are method-dependent and can vary based on the biological matrix, sample preparation technique, and instrumentation.

Experimental Protocols

Detailed methodologies for the bioanalysis of Caspofungin using different internal standards are outlined below.

Method 1: Caspofungin Analysis using this compound in Human Plasma

This method is adapted from a validated LC-MS/MS procedure for the quantification of Caspofungin in clinical plasma samples.[1][2]

  • Sample Preparation:

    • To 100 µL of plasma, add the working solution of this compound internal standard.

    • Precipitate proteins by adding acetonitrile (B52724).

    • Vortex and centrifuge the samples.

    • Dilute the supernatant before injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C8 (2.1 x 30 mm)

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Monitored Transitions:

      • Caspofungin: m/z 547.3 → 137.1 ([M+2H]²⁺)

      • This compound: m/z 547.8 → 62.2 ([M+2H]²⁺)

Method 2: Caspofungin Analysis using Roxithromycin in Dried Blood Spots

This method describes the quantification of Caspofungin from dried blood spots (DBS).[3]

  • Sample Preparation:

    • Punch a 6 mm disc from the DBS card.

    • Extract the disc with 50% methanol (B129727) containing the Roxithromycin internal standard.

    • Sonicate the sample.

    • Precipitate proteins with acetonitrile.

    • Centrifuge and inject the supernatant.

  • LC-MS/MS Conditions:

    • Column: Hypersil GOLD aQ (100×2.1 mm, 1.9 μm)

    • Mobile Phase: Gradient elution with 0.1% formic acid and methanol.

    • Ionization: ESI in positive mode.

    • Monitored Transitions:

      • Caspofungin: m/z 547.6 → 538.7

      • Roxithromycin: m/z 837.4 → 679.4

Method 3: Caspofungin Analysis using Azithromycin in Human Aqueous Humor

This method is designed for the analysis of Caspofungin in small volume samples of aqueous humor.[4]

  • Sample Preparation:

    • Dilute the aqueous humor sample with acetonitrile containing the Azithromycin internal standard.[4]

  • LC-MS/MS Conditions:

    • Ionization: ESI in positive mode.

    • Monitored Ions:

      • Caspofungin: m/z 547.5 ([M+2H]²⁺)

      • Azithromycin: m/z 749.4 ([M+H]⁺)

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of internal standard performance, a crucial step in validating a bioanalytical method and assessing any potential inter-lot variability.

Caption: Workflow for Bioanalytical Method Validation and IS Evaluation.

Conclusion

The selection of an internal standard for Caspofungin bioanalysis requires careful consideration of the analytical objectives and the biological matrix.

  • This compound , as a stable isotope-labeled internal standard, is theoretically the ideal choice due to its similar physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. However, it is imperative to assess each new lot for isotopic purity and the presence of unlabeled Caspofungin to mitigate the risk of inter-lot variability.

  • Roxithromycin and Azithromycin have been successfully used as structural analog internal standards in validated methods. They offer a cost-effective alternative to a SIL-IS. However, as they are not structurally identical to Caspofungin, they may not perfectly mimic its behavior during extraction and ionization, potentially leading to less effective compensation for matrix effects.

Ultimately, the robustness of any bioanalytical method relies on thorough validation. Regardless of the internal standard chosen, a comprehensive evaluation of its performance, including a consistent monitoring of its response, is essential to ensure the generation of high-quality, reliable data for drug development and clinical research.

References

Navigating the Landscape of Caspofungin Therapeutic Drug Monitoring: A Comparative Guide to Analytical Methods in the Absence of Formal Proficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

A critical review for researchers, scientists, and drug development professionals on the state of analytical validation and quality assurance for the therapeutic drug monitoring (TDM) of Caspofungin.

Executive Summary

Therapeutic drug monitoring (TDM) of the echinocandin antifungal agent Caspofungin is an emerging practice aimed at optimizing treatment efficacy and minimizing toxicity, particularly in critically ill patient populations. Despite the recognized pharmacokinetic variability of Caspofungin, a comprehensive review of available resources indicates a notable absence of established, commercially available proficiency testing (PT) or external quality assessment (EQA) schemes specifically for its TDM. This guide provides a comparative analysis of the analytical methodologies currently employed for Caspofungin quantification, alongside a discussion of alternative quality assurance strategies. The objective is to equip researchers and laboratory professionals with the necessary information to select, validate, and maintain high-quality Caspofungin TDM assays.

The Void in External Quality Assessment

A thorough investigation into proficiency testing providers, including the Dutch Association for Quality Assessment in TDM and Toxicology (KKGT) and the Spanish Association of Analytical Pharmacists (AEFA), reveals that while programs exist for some antifungal agents, particularly the azoles, Caspofungin and other echinocandins are not currently included in their TDM schemes. The Mycology Proficiency Testing Program from the Wadsworth Center, for instance, includes Caspofungin, but this is limited to antifungal susceptibility testing (AST) to determine the minimum inhibitory concentration (MIC), not for quantifying the drug in patient plasma or serum. This lack of formal PT programs presents a significant challenge for laboratories wishing to standardize their Caspofungin TDM assays against peer laboratories and an external reference.

In the absence of formal PT schemes, laboratories must rely on rigorous in-house validation and other quality assurance measures. These include establishing inter-laboratory collaborations for sample exchange and comparison, the use of certified reference materials if available, and meticulous internal quality control procedures.

Comparative Analysis of Analytical Methodologies

The quantification of Caspofungin in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered the gold standard due to its superior sensitivity and specificity.

Below is a summary of performance characteristics from published analytical methods.

MethodMatrixLinearity Range (µg/mL)LOQ (µg/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy/Recovery (%)Reference
LC-MS/MS Plasma0.04 - 200.047.9 ± 3.26.3 ± 1.896.1 ± 2.2 (accuracy)[1]
HPLC-FLD RPMI-1640 Medium0.01 - 100.01< 15< 1585 - 115 (accuracy)[2]
2D-HPLC Serum0.54 - 25.870.54< 15< 15Within 15%[3]

This table is a representation of data from various sources and is not an exhaustive list. Performance characteristics can vary between laboratories.

Inter-Laboratory Comparison Data

Formal inter-laboratory comparisons for Caspofungin TDM are scarce. However, studies on antifungal susceptibility testing highlight significant variability in results between laboratories, which underscores the potential for similar challenges in TDM. For instance, a study involving 17 laboratories on Caspofungin microdilution susceptibility testing showed considerable interlaboratory variability in MIC results.[4][5] While not a direct measure of TDM performance, this suggests that standardization of analytical methods for Caspofungin is crucial.

Experimental Protocols

Representative High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a generalized representation and may require optimization.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 200 µL of acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH adjusted).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for Caspofungin.

Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized representation and requires optimization.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled Caspofungin).

    • Perform protein precipitation with acetonitrile.[1]

    • Centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant before injection.[1]

  • LC Conditions:

    • Column: A suitable C8 or C18 column (e.g., 2.1 x 30 mm).[1]

    • Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, both containing a modifier like formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Transitions: Monitor specific precursor-to-product ion transitions for Caspofungin and the internal standard. For example, for Caspofungin, a potential transition is m/z 547.3 -> 137.1 ([M+2H]2+ parent ion).[1]

    • Optimize parameters such as collision energy and declustering potential.

Visualizing the TDM Workflow

The following diagram illustrates a typical workflow for Caspofungin therapeutic drug monitoring.

TDM_Workflow cluster_clinical Clinical Setting cluster_lab Laboratory Request TDM Request by Physician Sample Sample Collection (Trough Level) Request->Sample Patient Receipt Sample Receipt & Processing Sample->Receipt Transport DoseAdj Dose Adjustment Recommendation DoseAdj->Request Feedback Loop Analysis LC-MS/MS or HPLC Analysis Receipt->Analysis QC Data Review & QC Analysis->QC Report Result Reporting QC->Report Report->DoseAdj Interpretation

Caption: A generalized workflow for Caspofungin Therapeutic Drug Monitoring (TDM).

Conclusion

The therapeutic drug monitoring of Caspofungin holds promise for optimizing antifungal therapy, yet the field is hampered by the lack of formal proficiency testing programs. This guide highlights that while robust analytical methods, particularly LC-MS/MS, exist for the quantification of Caspofungin, ensuring the accuracy and comparability of results between laboratories remains a significant challenge. For institutions implementing or currently performing Caspofungin TDM, a strong emphasis must be placed on thorough in-house validation, adherence to strict quality control procedures, and participation in informal inter-laboratory comparison studies. The establishment of a formal, international EQA scheme for Caspofungin and other echinocandins is a critical next step to advance the standardization and clinical utility of TDM for this important class of antifungal agents.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Caspofungin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Caspofungin-d4, a deuterated form of the antifungal agent Caspofungin. Adherence to these guidelines is critical for personnel safety and environmental protection.

Caspofungin and its deuterated analogue are potent compounds that are very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can have significant environmental consequences. The following procedures are based on safety data sheet (SDS) recommendations and established best practices for handling hazardous pharmaceutical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Safety glasses or goggles.[2][]

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Handle this compound in a well-ventilated area to avoid the inhalation of any dust or aerosols.[4] Minimize dust generation during handling and cleanup.[5]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, vials), and spill cleanup debris, in a designated and clearly labeled hazardous waste container.[1][]

  • The container must be suitable for chemical waste, sealable, and non-reactive with the compound.

2. Spill Management:

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so.[2][]

  • Carefully sweep or vacuum up the spilled solid material.[1][] Avoid creating dust.

  • Collect the spillage and place it in the designated hazardous waste container for disposal.[2][]

  • Do not discharge spillage to sewer systems.[4]

3. Container Disposal:

  • Empty containers should be managed as hazardous waste and taken to an approved waste handling site for recycling or disposal.[]

  • Alternatively, containers can be triple-rinsed (or the equivalent). The rinsate should be collected as hazardous waste. After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[4]

4. Final Disposal:

  • The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed chemical destruction facility.[2][4][6]

  • Commonly recommended disposal techniques include:

    • Incineration: Controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing is a suitable method.[4][7]

    • Chemical Treatment: The material may be dissolved or mixed with a combustible solvent before incineration.[7]

  • Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

Quantitative Data on Excretion

Route of ExcretionPercentage of Recovered RadioactivityTimeframe
Urine40.7%27 days
Feces34.4%27 days
Total Recovery 75.4% 27 days

Data from a study involving a single intravenous infusion of [3H]caspofungin in healthy male subjects.[1][6]

Mechanism of Action of Caspofungin

Caspofungin exerts its antifungal effect by inhibiting the synthesis of a critical component of the fungal cell wall. This targeted mechanism is a key aspect of its efficacy.

Caspofungin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Loss of Integrity Leads to

Caption: Mechanism of action of Caspofungin, illustrating the inhibition of β-(1,3)-D-glucan synthase.

Experimental Protocols

The proper disposal of this compound does not typically involve experimental protocols but rather adherence to established safety and waste management procedures. The key "protocol" is the waste disposal plan outlined above, which should be incorporated into the laboratory's standard operating procedures (SOPs).

By following these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both researchers and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.